molecular formula C21H25N5O3 B10824041 CK156

CK156

Cat. No.: B10824041
M. Wt: 395.5 g/mol
InChI Key: YCFFONJEHNSECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL5087558 is a Unknown drug.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide

InChI

InChI=1S/C21H25N5O3/c1-21(2,3)25-20(27)15-5-4-14-12-17(15)29-11-10-28-9-7-22-18-6-8-26-19(24-18)16(14)13-23-26/h4-6,8,12-13H,7,9-11H2,1-3H3,(H,22,24)(H,25,27)

InChI Key

YCFFONJEHNSECY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C2C=C(C=C1)C3=C4N=C(C=CN4N=C3)NCCOCCO2

Origin of Product

United States

Foundational & Exploratory

Unraveling the Engine of Cellular Energy: A Technical Guide to the Mechanism of Creatine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine Kinase (CK), a pivotal enzyme in cellular bioenergetics, plays a critical role in maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. This technical guide provides an in-depth exploration of the mechanism of action of Creatine Kinase, detailing its enzymatic function, structural biology, isoform diversity, and the experimental methodologies used to elucidate its complex role. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental processes of cellular energy metabolism and the therapeutic potential of targeting this key enzyme.

Core Mechanism of Action

Creatine Kinase (EC 2.7.3.2) catalyzes the reversible transfer of a phosphoryl group from adenosine triphosphate (ATP) to creatine, forming phosphocreatine and adenosine diphosphate (ADP).[1][2] This reaction is crucial for the rapid regeneration of ATP at sites of high energy consumption. Phosphocreatine serves as a temporal and spatial energy buffer, ensuring that ATP levels are maintained during periods of intense cellular activity.[3]

The fundamental reaction is as follows:

Creatine + ATP ↔ Phosphocreatine + ADP + H+

This equilibrium is shifted towards the synthesis of phosphocreatine in cellular compartments with high ATP production, such as mitochondria, and towards ATP regeneration in areas of high energy utilization, like the myofibrils in muscle cells.[2]

Structural Biology and Active Site

Creatine Kinase is a dimeric or octameric enzyme, depending on the isoform. The cytosolic isoforms exist as dimers, while the mitochondrial isoforms form octamers.[1][2] Each subunit, with a molecular weight of approximately 43 kDa, is comprised of a smaller N-terminal domain and a larger C-terminal domain that houses the active site.[3][4]

The active site is a highly conserved region that binds both creatine and the ATP/ADP nucleotide.[5] Key amino acid residues are critical for substrate binding and catalysis. Site-directed mutagenesis studies have revealed that Cysteine-283 and Arginine-292 are essential for enzymatic activity.[6][7] While initially thought to be a primary catalytic residue, further studies suggest Cys-283 is important for substrate binding and maintaining the active site's structural integrity.[6][8] Histidine residues, particularly His-61, located on a flexible loop, are also believed to play a significant role in the catalytic process, potentially by facilitating the proper positioning of substrates.[9][10]

Isoform Diversity and Physiological Significance

There are four major isoforms of Creatine Kinase, each with distinct tissue distributions and subcellular localizations, reflecting their specialized physiological roles.[1][4]

IsoformSubunitsPrimary LocationSubcellular LocalizationStructurePrimary Function
CK-MM M and MSkeletal Muscle, Cardiac MuscleCytosolDimerATP regeneration for muscle contraction.[2][3]
CK-MB M and BCardiac MuscleCytosolDimerA key clinical marker for myocardial infarction.[3][6]
CK-BB B and BBrain, Smooth MuscleCytosolDimerEnergy homeostasis in neuronal and smooth muscle cells.[2][3]
mtCK (Sarcomeric) Mi and MiCardiac and Skeletal Muscle MitochondriaMitochondrial Intermembrane SpaceOctamerPhosphocreatine synthesis from mitochondrial ATP.[1][2]
mtCK (Ubiquitous) Mi and MiBrain, Kidney, Spermatozoa MitochondriaMitochondrial Intermembrane SpaceOctamerPhosphocreatine synthesis in non-muscle tissues.[1][2]

The existence of both cytosolic and mitochondrial isoforms gives rise to the "phosphocreatine shuttle" or "circuit." In this model, mitochondrial CK (mtCK) utilizes newly synthesized ATP within the mitochondria to produce phosphocreatine. Phosphocreatine then diffuses through the cytosol to sites of high energy demand, where cytosolic CK isoforms regenerate ATP locally.[2]

Signaling Pathways and Logical Relationships

The Creatine Kinase system is intricately linked to cellular energy status and can be visualized as a key node in the metabolic network.

CK_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP Mitochondrial ATP Production mtCK mtCK Mito_ATP->mtCK ATP PCr_pool Phosphocreatine Pool mtCK->PCr_pool Phosphocreatine Creatine_pool Creatine Pool Creatine_pool->mtCK Creatine cCK Cytosolic CK (MM, MB, BB) PCr_pool->cCK Phosphocreatine cCK->Creatine_pool Creatine Energy_util Energy Utilization (e.g., Muscle Contraction, Ion Pumping) cCK->Energy_util ATP ADP ADP Energy_util->ADP ADP->cCK ADP caption Figure 1: The Phosphocreatine Shuttle.

Figure 1: The Phosphocreatine Shuttle.

Experimental Protocols

Creatine Kinase Activity Assay (Coupled Enzyme Assay)

This is a widely used spectrophotometric method to determine CK activity in biological samples.[11][12]

Principle: The ATP produced by the CK-catalyzed reaction in the reverse direction (phosphocreatine + ADP → creatine + ATP) is used in a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the CK activity.[11]

Reagents:

  • Assay Buffer (e.g., containing imidazole, pH 6.7)

  • Phosphocreatine

  • ADP

  • Glucose

  • NADP+

  • Hexokinase

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Sample (e.g., serum, tissue homogenate)

Procedure:

  • Prepare a reaction mixture containing all reagents except the sample.

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the sample.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the CK activity based on the rate of absorbance change (ΔA/min) and the molar extinction coefficient of NADPH.

CK_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (PCr, ADP, Glucose, NADP+, HK, G6PDH) start->prepare_reagents pre_incubate Pre-incubate at 37°C prepare_reagents->pre_incubate add_sample Add Sample to Initiate Reaction pre_incubate->add_sample measure_abs Monitor Absorbance at 340 nm (Formation of NADPH) add_sample->measure_abs calculate Calculate CK Activity (based on ΔA/min) measure_abs->calculate end End calculate->end caption Figure 2: Workflow for a Coupled Enzyme Assay.

Figure 2: Workflow for a Coupled Enzyme Assay.
Site-Directed Mutagenesis of Creatine Kinase

This technique is used to investigate the role of specific amino acid residues in the enzyme's structure and function.[6][7][10]

Principle: A specific codon in the cDNA encoding for Creatine Kinase is altered to substitute the desired amino acid. The mutated cDNA is then expressed in a suitable host system (e.g., E. coli or eukaryotic cells), and the resulting mutant protein is purified and characterized.[13]

General Workflow:

  • Mutagenic Primer Design: Design primers containing the desired mutation.

  • PCR Mutagenesis: Use the mutagenic primers to amplify the CK plasmid, incorporating the mutation.

  • Template Removal: Digest the parental, non-mutated template DNA using an enzyme like DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli for propagation.

  • Sequence Verification: Sequence the plasmid DNA to confirm the desired mutation.

  • Protein Expression and Purification: Express the mutant CK protein in a suitable expression system and purify it.

  • Functional Analysis: Characterize the kinetic and structural properties of the mutant enzyme and compare them to the wild-type.

X-ray Crystallography of Creatine Kinase

This powerful technique is used to determine the three-dimensional structure of the enzyme at atomic resolution.[4][5][14][15]

Principle: Highly purified Creatine Kinase is crystallized, and the resulting crystals are exposed to a beam of X-rays. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the molecule, from which the atomic structure can be determined.

General Workflow:

  • Protein Expression and Purification: Produce and purify large quantities of highly pure and homogenous CK.

  • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for crystal growth.[14][15]

  • Data Collection: Mount the crystals and expose them to a synchrotron X-ray source to collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the phases and calculate an electron density map. Build an atomic model into the electron density and refine it to obtain the final structure.

Quantitative Data

The kinetic parameters of Creatine Kinase can vary depending on the isoform, substrate concentrations, pH, and temperature. The following table summarizes representative kinetic values.

IsoformSubstrateKm (mM)Vmax (U/mg)Reference
Rabbit Muscle CKCreatine16-[16]
Rabbit Muscle CKMgATP0.5-[16]
Rat Hippocampus CK-BBATP0.23 ± 0.020.083 ± 0.007[3]
Rat Hippocampus CK-BB (Stressed)ATP0.37 ± 0.030.056 ± 0.005[3]

Note: Kinetic parameters are highly dependent on assay conditions. The values presented are for illustrative purposes.

Conclusion

Creatine Kinase is a fundamentally important enzyme that operates at the heart of cellular energy metabolism. Its intricate mechanism of action, diverse isoforms, and complex regulation underscore its significance in maintaining cellular function. A thorough understanding of its biochemical and structural properties, facilitated by the experimental techniques outlined in this guide, is essential for researchers and drug development professionals seeking to explore its role in health and disease. Further investigation into the specific inhibitors and activators of CK isoforms holds promise for the development of novel therapeutic strategies for a range of conditions, from cardiovascular disease to neurodegenerative disorders.

References

Unveiling the Therapeutic Potential of Creatine Kinase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the role of creatine kinase as a therapeutic target. Please note that a search for the specific compound "CK156" as a creatine kinase inhibitor did not yield any public domain information. The following guide provides a broader overview of creatine kinase, its inhibition, and the methodologies used in this area of research.

Creatine kinase (CK) is a pivotal enzyme in cellular energy homeostasis, primarily responsible for the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain.[1][2][3] Its central role in bioenergetics has made it a subject of interest for therapeutic intervention in a variety of pathological conditions. This technical guide delves into the core aspects of creatine kinase, the rationale for its inhibition, and the experimental approaches to identify and characterize its inhibitors.

The Creatine Kinase/Phosphocreatine System: A Vital Energy Shuttle

The creatine kinase/phosphocreatine (CK/PCr) system acts as a temporal and spatial energy buffer.[4] CK catalyzes the reversible transfer of a phosphate group from phosphocreatine (PCr) to adenosine diphosphate (ADP), generating ATP.[3] This reaction ensures a steady supply of ATP at sites of high consumption.

There are several isoforms of creatine kinase, each with distinct tissue localization:

  • CK-MM (muscle type): Predominantly found in skeletal muscle.[5][6]

  • CK-MB (myocardial type): Found in cardiac muscle and is a key biomarker for myocardial infarction.[5][6][7]

  • CK-BB (brain type): Primarily located in the brain.[5][6]

  • Mitochondrial CK (Mt-CK): Localized in the mitochondria, it plays a crucial role in the phosphocreatine shuttle, linking ATP production from oxidative phosphorylation to cytosolic energy demands.[3][5]

The following diagram illustrates the central role of the CK/PCr system in cellular bioenergetics:

CK_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mito_ATP ATP Mt_CK Mt-CK Mito_ATP->Mt_CK Mito_PCr Phosphocreatine Mt_CK->Mito_PCr Mito_ADP ADP Mt_CK->Mito_ADP Cyto_PCr Phosphocreatine Mito_PCr->Cyto_PCr PCr Shuttle Mito_Cr Creatine Mito_Cr->Mt_CK Cyto_CK Cytosolic CK (MM, MB, BB) Cyto_PCr->Cyto_CK Cyto_ATP ATP Cyto_CK->Cyto_ATP Cyto_Cr Creatine Cyto_CK->Cyto_Cr ATP_util ATP Utilization (e.g., Muscle Contraction) Cyto_ATP->ATP_util Cyto_ADP ADP Cyto_ADP->Cyto_CK Cyto_Cr->Mito_Cr Cr Shuttle ATP_util->Cyto_ADP

The Creatine Kinase/Phosphocreatine Energy Shuttle.
Rationale for Creatine Kinase Inhibition

While the CK system is essential for normal physiology, its modulation through inhibition could offer therapeutic benefits in certain contexts. For instance, in some cancers, altered energy metabolism is a hallmark, and targeting key metabolic enzymes like creatine kinase is being explored as a potential anti-cancer strategy. However, it is important to note that direct evidence for the therapeutic benefit of CK inhibition is still an active area of research.

Mechanisms of Creatine Kinase Inhibition

Creatine kinase inhibitors can act through various mechanisms:

  • Competitive Inhibition: Inhibitors that structurally resemble the substrates (creatine or ATP) and compete for binding to the active site of the enzyme.

  • Non-competitive Inhibition: Compounds that bind to an allosteric site on the enzyme, causing a conformational change that reduces its catalytic activity.[1]

  • Uncompetitive Inhibition: Inhibitors that bind only to the enzyme-substrate complex.

Quantitative Data for a Hypothetical Creatine Kinase Inhibitor

While no data exists for "this compound," a comprehensive characterization of a novel creatine kinase inhibitor would involve determining several key quantitative parameters. The following tables provide a template for presenting such data.

Table 1: In Vitro Inhibitory Activity

ParameterCK-MMCK-MBCK-BBMt-CK
IC50 (µM)
Ki (µM)
Mechanism of Inhibition

Table 2: In Vitro Cellular Activity

Cell LineTarget Engagement Assay (e.g., CETSA) EC50 (µM)Cellular ATP Levels (% of control)Cellular PCr Levels (% of control)
Muscle Cells
Cardiomyocytes
Neuronal Cells

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Parameters (Rodent Model)

ParameterValue
Bioavailability (%)
Half-life (t1/2) (hours)
Cmax (µM)
Tissue Distribution (Muscle/Plasma ratio)
Target Occupancy at therapeutic dose (%)

Experimental Protocols for Characterizing Creatine Kinase Inhibitors

The following section outlines a generalized workflow and protocols for the identification and characterization of novel creatine kinase inhibitors.

General Experimental Workflow

The process of discovering and validating a creatine kinase inhibitor typically follows a multi-step approach, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_preclinical Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Kinetics Mechanism of Action Studies (Ki) Dose_Response->Kinetics Selectivity Isoform Selectivity Profiling Kinetics->Selectivity Cellular_Assays Cell-Based Assays (Target Engagement, Bioenergetics) Selectivity->Cellular_Assays PK_PD Pharmacokinetics & Pharmacodynamics (Animal Models) Cellular_Assays->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy Tox Toxicology & Safety Assessment Efficacy->Tox

Workflow for Creatine Kinase Inhibitor Discovery.
Protocol 1: In Vitro Creatine Kinase Activity Assay (Colorimetric)

This protocol is based on a coupled enzyme reaction that can be monitored spectrophotometrically.

Principle: Creatine kinase phosphorylates creatine using ATP to form phosphocreatine and ADP. The newly formed ADP can be used in a series of coupled enzymatic reactions that lead to the production of a colored product, which can be measured at a specific wavelength (e.g., 450 nm). The rate of color formation is proportional to the CK activity.

Materials:

  • Recombinant human creatine kinase isoforms (CK-MM, CK-MB, CK-BB, Mt-CK)

  • Creatine

  • ATP

  • Coupled enzyme mix (e.g., containing pyruvate kinase and lactate dehydrogenase)

  • Phosphoenolpyruvate

  • NADH

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compound (potential inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, creatine, ATP, coupled enzyme mix, and NADH.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the creatine kinase enzyme to each well to initiate the reaction.

  • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) or the increase in absorbance of a colored product in a different coupled system (e.g., at 450 nm) over time.

  • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stability of a protein in its native cellular environment. The binding of a ligand (inhibitor) to its target protein often leads to a change in the protein's thermal stability.

Materials:

  • Cultured cells (e.g., myotubes, cardiomyocytes)

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for creatine kinase

Procedure:

  • Treat cultured cells with the test compound at various concentrations or with a vehicle control.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble creatine kinase remaining in the supernatant by Western blotting.

  • Plot the amount of soluble CK as a function of temperature for both treated and untreated cells.

  • A shift in the melting curve indicates target engagement by the compound. The EC50 for the thermal shift can be determined by performing the assay at a fixed temperature with varying compound concentrations.

Conclusion

Creatine kinase remains a compelling target for therapeutic intervention due to its critical role in cellular energetics. While the specific inhibitor "this compound" is not documented in the public domain, the methodologies and principles outlined in this guide provide a robust framework for the discovery and characterization of novel creatine kinase inhibitors. Future research in this area will be crucial to unlocking the full therapeutic potential of modulating this fundamental metabolic pathway.

References

CK156: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CK156, a potent and highly selective inhibitor of Death-Associated Protein Kinase (DAPK)-related Apoptosis-inducing Kinase 1 (DRAK1), also known as Serine/Threonine Kinase 17A (STK17A). This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a synthetic, macrocyclic small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. Its development was guided by the structure of previous kinase inhibitors, leading to a highly potent and selective molecule.[1][2]

Chemical Structure:

The chemical structure of this compound is defined by the following identifiers:

  • SMILES: CC(C)(C)NC(=O)C1=CC2=C(C=C1)N3N=C(OCCOCCNC3=N2)C1=CC=CN=C1

  • InChI Key: YCFFONJEHNSECY-UHFFFAOYSA-N

A 2D representation of the chemical structure is provided below.

this compound Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₁H₂₅N₅O₃[3][4]
Molecular Weight 395.45 g/mol [3][4]
Physical Form White to beige powder[3]
Solubility Soluble in DMSO (2 mg/mL)[3]
Storage Temperature 2-8°C[3]
DRAK1 (STK17A) Binding Affinity (Kd) 21 nM (ITC)[1][2][5][6]
DRAK1 Cellular IC₅₀ 182 nM (NanoBRET assay)[5][7][8]
CK2α1 IC₅₀ 34 µM (NanoBRET assay)[7][8][9]
CK2α2 IC₅₀ 39 µM (NanoBRET assay)[7][8][9]

Biological Activity and Signaling Pathways

This compound is a highly selective inhibitor of DRAK1, a member of the DAPK family of serine/threonine kinases.[7][8][9] DRAK1 is implicated in several cellular processes, including apoptosis, and has been identified as a potential therapeutic target in oncology and inflammatory diseases.[1][2][7] The crystal structure of the STK17A (DRAK1) kinase domain in complex with this compound has been solved (PDB ID: 7QUF), revealing that this compound acts as a type I inhibitor, binding to the ATP-binding site of the kinase.[1][2][6]

DRAK1-Mediated Signaling Pathways

DRAK1 is involved in multiple signaling pathways that regulate cellular functions such as apoptosis, cell survival, and inflammation. This compound, by inhibiting DRAK1, can modulate these pathways.

DRAK1 is known to promote apoptosis.[10][11] Overexpression of DRAK1 can induce apoptotic morphological changes.[11] This process can involve the activation of the JNK signaling pathway and subsequent cleavage of caspase-3.[10]

apoptosis_pathway DRAK1 DRAK1 JNK JNK Signaling DRAK1->JNK Caspase3 Caspase-3 Cleavage JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->DRAK1

Caption: this compound inhibits DRAK1-mediated apoptosis signaling.

DRAK1 can act as a negative regulator of the NF-κB signaling pathway by targeting TRAF6 for degradation.[12][13] This interaction prevents the autoubiquitination of TRAF6 and subsequent activation of downstream inflammatory signaling.[13]

nfkb_pathway TRAF6 TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammation NFkB->Inflammation DRAK1 DRAK1 DRAK1->TRAF6 This compound This compound This compound->DRAK1

Caption: this compound can modulate the DRAK1-regulated NF-κB pathway.

In certain cancer types, cytoplasmic DRAK1 has been shown to inhibit the tumor-suppressive activity of TGF-β1 by binding to Smad3 and preventing its complex formation with Smad4.[14][15]

tgfb_pathway TGFb TGF-β1 Smad3 Smad3 TGFb->Smad3 SmadComplex Smad3/Smad4 Complex Smad3->SmadComplex Smad4 Smad4 Smad4->SmadComplex TumorSuppression Tumor Suppression SmadComplex->TumorSuppression DRAK1 DRAK1 DRAK1->Smad3 This compound This compound This compound->DRAK1

Caption: this compound's effect on the DRAK1-TGF-β signaling interaction.

Experimental Protocols

The characterization of this compound involves several key experimental procedures to determine its binding affinity, inhibitory activity, and selectivity. Below are generalized protocols for the primary assays used.

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology Synthesis Synthesis of this compound Purification Purification (HPLC) Synthesis->Purification ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity - Kd) Purification->ITC Radiometric Radiometric Kinase Assay (Inhibitory Activity - IC50) Purification->Radiometric NanoBRET NanoBRET Assay (Cellular Target Engagement - IC50) Purification->NanoBRET Crystallography X-ray Crystallography (Binding Mode) Purification->Crystallography CellViability Cell Viability Assays NanoBRET->CellViability

Caption: A generalized experimental workflow for this compound characterization.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (Kd) of this compound to the DRAK1 kinase domain by quantifying the heat released or absorbed during the binding event.[16]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified DRAK1 kinase domain (typically 10-50 µM) in a suitable buffer (e.g., PBS or HEPES-based buffer).

    • Prepare a solution of this compound (typically 100-500 µM) in the identical buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the DRAK1 solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the this compound solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17]

Radiometric Kinase Assay

This assay measures the enzymatic activity of DRAK1 and the inhibitory effect of this compound by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[9][18][19]

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified DRAK1 enzyme, a suitable substrate (e.g., a peptide substrate), and varying concentrations of this compound (or DMSO for control).

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Quenching and Separation:

    • Stop the reaction by adding a quenching solution (e.g., EDTA or acid).

    • Spot the reaction mixture onto a phosphocellulose membrane or filter paper, which binds the phosphorylated substrate.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Detection and Analysis:

    • Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter or phosphorimager.

    • Calculate the percentage of kinase inhibition at each this compound concentration relative to the control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of this compound to DRAK1 within a cellular environment.[3][5][20]

Methodology:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with two plasmids: one encoding DRAK1 fused to a NanoLuc® luciferase (the energy donor) and another encoding a tracer-binding protein fused to HaloTag® (the energy acceptor).

    • Culture the transfected cells to allow for protein expression.

  • Assay Procedure:

    • Treat the cells with a specific fluorescent ligand (tracer) that binds to the HaloTag® protein.

    • Add varying concentrations of the test compound (this compound). This compound will compete with the tracer for binding to the DRAK1-NanoLuc® fusion protein.

    • Add the NanoLuc® substrate to initiate the bioluminescent reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence emission at two wavelengths: one for the NanoLuc® donor and one for the HaloTag® acceptor.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and binding of the inhibitor to its target.

    • Determine the cellular IC₅₀ value by plotting the BRET ratio against the this compound concentration and fitting the data to a dose-response curve.[20]

References

An In-depth Technical Guide on the Core Role of Key Kinases in Cellular Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

A note on the nomenclature "CK156": Publicly available scientific literature and databases do not currently recognize "this compound" as a standard identifier for a molecule with a defined role in cellular energy homeostasis. The term may represent an internal compound code, a misnomer, or a novel entity not yet in the public domain. However, the abbreviation "CK" and the topic of cellular energy regulation strongly suggest a potential interest in two central kinase families: Casein Kinase 2 (CK2) and AMP-activated Protein Kinase (AMPK) . This guide will provide an in-depth technical overview of the roles of these two critical kinase systems in maintaining cellular energy balance, addressing the core requirements of the prompt.

Part 1: The Role of Casein Kinase 2 (CK2) in Cellular Energy Regulation

Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, influencing a vast array of cellular processes.[1] While historically known for its roles in cell proliferation and apoptosis suppression, emerging evidence has implicated CK2 as a significant regulator of cellular metabolism and mitochondrial function.[2][3] Its dysregulation is linked to various diseases, including cancer, where metabolic reprogramming is a key feature.[1][2]

CK2's influence on energy homeostasis is multifaceted, involving the direct phosphorylation of metabolic enzymes, transcription factors, and key components of mitochondrial quality control pathways.[2][3]

Quantitative Data on CK2 Inhibition

The following table summarizes quantitative data from studies using specific inhibitors to probe the function of CK2 in cellular bioenergetics.

Parameter MeasuredCell LineCK2 InhibitorConcentrationResultReference
Mitochondrial Membrane Potential (Δψm) PC-3 (Prostate Cancer)TBB50 µMRapid decrease observed within 2 hours of treatment.[4]
Mitochondrial Membrane Potential (Δψm) LNCaP (Prostate Cancer)TBCA15 µMSignificant decrease observed within 2 hours of treatment.[4]
Cell Viability PC-3 (Prostate Cancer)TBB50 µMSignificant loss of cell viability.[4]
NF-κB Transcriptional Activity Murine ModelTBBN/APharmacological inhibition of CK2 resulted in decreased NF-κB activity.[5]
Experimental Protocols

This protocol is designed to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function, in response to CK2 inhibition.[4]

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC-3 or LNCaP) in appropriate multi-well plates suitable for fluorescence microscopy or flow cytometry.

    • Allow cells to adhere and grow to a desired confluency (typically 60-70%).

    • Treat cells with a CK2 inhibitor (e.g., TBB at 50 µM or TBCA at 15 µM) or vehicle control (e.g., DMSO) for the desired time course (e.g., 2, 4, 6 hours).

  • Staining with a Potentiometric Dye:

    • Prepare a working solution of a cationic, lipophilic fluorochrome such as JC-1 or TMRM. For JC-1, a typical concentration is 2.5 µg/mL in cell culture media.

    • Remove the treatment media from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the dye-containing media to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Flow Cytometry (for JC-1):

      • Trypsinize and collect the cells.

      • Analyze the cells on a flow cytometer. Healthy cells with high Δψm will exhibit red fluorescence (JC-1 aggregates), while apoptotic or stressed cells with low Δψm will show green fluorescence (JC-1 monomers).

      • Quantify the shift from red to green fluorescence as an indicator of Δψm dissipation.

    • Fluorescence Microscopy (for TMRM):

      • After incubation, replace the dye solution with pre-warmed PBS.

      • Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., for rhodamine).

      • Quantify the fluorescence intensity of individual mitochondria or whole cells. A decrease in TMRM fluorescence intensity indicates a drop in Δψm.

Signaling Pathways and Visualizations

CK2 plays a crucial role in mitophagy, the selective removal of damaged mitochondria, which is essential for maintaining cellular energy homeostasis. It can positively induce PINK1/Parkin-dependent mitophagy, a key pathway for mitochondrial quality control.[6] Inhibition of CK2 can disrupt the translocation of essential proteins like PINK1 and Parkin to the mitochondria, impairing the clearance of dysfunctional organelles.[6]

CK2_Mitophagy_Pathway Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin_Recruit Parkin Recruitment PINK1->Parkin_Recruit Mitophagy Mitophagy Parkin_Recruit->Mitophagy CK2 CK2 CK2->PINK1 promotes CK2->Parkin_Recruit promotes CK2_Inhibitor CK2 Inhibitor (e.g., TBB) CK2_Inhibitor->CK2

Caption: CK2 promotes PINK1/Parkin-dependent mitophagy.

Part 2: The Role of AMP-activated Protein Kinase (AMPK) in Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a central energy sensor that governs cellular and whole-body metabolism.[7][8] It functions as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[9] AMPK is activated during states of energy stress, indicated by rising AMP:ATP and ADP:ATP ratios.[8] Once active, AMPK orchestrates a metabolic switch: it halts ATP-consuming anabolic pathways (e.g., synthesis of lipids, proteins, and glucose) and promotes ATP-producing catabolic pathways (e.g., fatty acid oxidation and glycolysis) to restore energy balance.[7][10]

Quantitative Data on AMPK Activation

The activation of AMPK is a highly sensitive and potent process. The following table highlights the quantitative aspects of its activation.

Parameter MeasuredActivating Condition/MoleculeFold ActivationMechanismReference
Total AMPK Activity Increased AMP:ATP ratioUp to 1000-foldAllosteric activation, enhanced phosphorylation by LKB1, and inhibition of dephosphorylation.[11][12]
Allosteric Activation AMP binding to γ subunit~10-foldConformational change exposing the kinase domain.[13]
Phosphorylation at Thr172 Action of upstream kinases (LKB1, CaMKKβ)~100-foldPhosphorylation of the activation loop in the α subunit.[8][14]
Experimental Protocols

This protocol describes a method to measure the activity of purified AMPK or AMPK from cell lysates using a synthetic peptide substrate.[15]

  • Preparation of Cell Lysate (if not using purified enzyme):

    • Harvest cells after experimental treatment, ensuring rapid processing to preserve the in vivo phosphorylation state.[15]

    • Lyse cells in an ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a standard method (e.g., BCA assay).

  • Kinase Reaction Setup:

    • Prepare a reaction mix. A typical mix includes:

      • Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

      • AMPK substrate peptide (e.g., SAMS peptide or AMARA peptide).

      • ATP (containing γ-³²P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods).

      • AMP (to ensure maximal allosteric activation).

    • In a microcentrifuge tube or well, combine the cell lysate (containing AMPK) or purified AMPK with the reaction mix.

    • Initiate the reaction by adding ATP.

  • Incubation and Termination:

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (for radioactive assay) or by adding a stop reagent (for non-radioactive assays).

  • Detection and Quantification:

    • Radioactive Method:

      • Wash the phosphocellulose paper extensively in phosphoric acid to remove unincorporated γ-³²P-ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (e.g., ADP-Glo™ Assay):

      • Follow the manufacturer's instructions to measure the amount of ADP produced, which correlates with kinase activity. This typically involves a luciferase-based reaction that generates a luminescent signal.

    • Calculate AMPK activity relative to the total protein amount in the lysate.

Signaling Pathways and Visualizations

Upon activation by energy stress, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. It inhibits anabolic pathways by phosphorylating key enzymes like ACC (inhibiting lipid synthesis) and targeting the mTORC1 pathway (inhibiting protein synthesis). Concurrently, it stimulates catabolic pathways by activating factors involved in glucose uptake (GLUT4) and fatty acid oxidation (CPT1).[7][8]

AMPK_Signaling_Pathway cluster_upstream Energy Stress cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) High_AMP_ATP High AMP/ATP Ratio AMPK AMPK High_AMP_ATP->AMPK allosterically activates LKB1 LKB1 LKB1->AMPK phosphorylates (Thr172) Lipid_Synth Lipid Synthesis (ACC) AMPK->Lipid_Synth Protein_Synth Protein Synthesis (mTORC1) AMPK->Protein_Synth Gluconeogenesis Gluconeogenesis (FOXO1) AMPK->Gluconeogenesis Glucose_Uptake Glucose Uptake (GLUT4) AMPK->Glucose_Uptake FAO Fatty Acid Oxidation (CPT1) AMPK->FAO Autophagy Autophagy (ULK1) AMPK->Autophagy

Caption: AMPK signaling restores cellular energy homeostasis.

References

An In-Depth Technical Guide to IM156 and Its Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This document focuses on the compound IM156 . Initial searches for "CK156" did not yield relevant results in the context of mitochondrial respiration. It is highly probable that "this compound" was a typographical error for "IM156," a well-documented inhibitor of mitochondrial respiration.

Introduction

IM156 is a novel and potent biguanide derivative that acts as a modulator of oxidative phosphorylation (OXPHOS).[1] It is a selective inhibitor of mitochondrial protein complex I (PC1), the first and largest enzyme of the electron transport chain.[1][2] By inhibiting complex I, IM156 effectively disrupts the flow of electrons, leading to a reduction in mitochondrial respiration and ATP synthesis.[3][4] This mechanism of action has positioned IM156 as a promising therapeutic candidate in fields such as oncology and for the treatment of fibrotic diseases, where metabolic reprogramming is a key pathological feature.[1][2] Compared to other biguanides like metformin, IM156 demonstrates significantly higher potency in its inhibitory effects on mitochondrial function.[1][5]

Core Mechanism of Action

IM156 exerts its primary effect by directly inhibiting the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.[1][2] This inhibition curtails the transfer of electrons from NADH to coenzyme Q, a critical step in the electron transport chain. The consequences of this inhibition are multifaceted:

  • Decreased Oxygen Consumption: By impeding the electron transport chain, IM156 leads to a dose-dependent reduction in the mitochondrial oxygen consumption rate (OCR).[2][3]

  • Reduced ATP Production: The proton pumping by complex I is essential for establishing the proton motive force that drives ATP synthase. Inhibition by IM156 diminishes this gradient, resulting in decreased mitochondrial ATP production.[3][4]

  • Activation of AMPK: The resulting shift in the cellular energy state, characterized by a lower ATP-to-AMP ratio, leads to the activation of AMP-activated protein kinase (AMPK).[1][5] Activated AMPK is a master regulator of metabolism that promotes catabolic pathways to restore energy homeostasis.

Quantitative Data on the Effects of IM156

The following tables summarize the quantitative effects of IM156 on mitochondrial respiration and related cellular processes as reported in preclinical studies.

Cell Line/ModelParameterTreatment ConditionsResultReference
Human Pulmonary Fibroblasts (WI-38)Basal Oxygen Consumption Rate (OCR)15 µM IM156Modest reduction[2]
TGF-β-treated WI-38 FibroblastsBasal Oxygen Consumption Rate (OCR)Concentration-dependentIC50 = 13.2 - 21.3 µM[2]
TGF-β-treated WI-38 FibroblastsATP-linked RespirationConcentration-dependentInhibition observed[2]
TGF-β-treated WI-38 FibroblastsSpare Mitochondrial CapacityConcentration-dependentInhibition observed[2]
Human Pulmonary Fibroblasts (WI-38)AMPK PhosphorylationNot specified60-fold more potent than metformin[1][5]

Signaling Pathway of IM156

IM156_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol IM156 IM156 Complex_I Complex I (NADH Dehydrogenase) IM156->Complex_I Inhibition CoQ Coenzyme Q Complex_I->CoQ e- ATP_low ↓ ATP Complex_I->ATP_low Reduced ATP Production Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase (Complex V) ATP_mito ATP ATP_Synthase->ATP_mito NADH NADH NAD NAD+ NADH->NAD H2O H₂O O2->H2O ADP ADP + Pi H_plus_gradient Proton Gradient (H+) H_plus_gradient->ATP_Synthase AMP_high ↑ AMP AMPK AMPK AMP_high->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Metabolic_Regulation Downstream Metabolic Regulation (e.g., inhibition of mTOR) pAMPK->Metabolic_Regulation

Caption: Signaling pathway of IM156 in inhibiting mitochondrial respiration.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess the impact of mitochondrial inhibitors on cellular bioenergetics.[2]

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in cells treated with IM156.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4

  • IM156 stock solution (in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit, containing:

    • Oligomycin (Complex V inhibitor)

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a protonophore)

    • Rotenone (Complex I inhibitor) / Antimycin A (Complex III inhibitor) mix

  • Cell line of interest (e.g., WI-38 human pulmonary fibroblasts)

  • Seahorse XFe/XF Pro Analyzer

Procedure:

  • Cell Seeding: a. Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. b. Culture overnight in a standard CO₂ incubator at 37°C.

  • Sensor Cartridge Hydration: a. The day before the assay, hydrate the Seahorse XF sensor cartridge by adding XF Calibrant solution to each well of the utility plate and placing the sensor cartridge on top. b. Incubate overnight in a non-CO₂ incubator at 37°C.

  • Cell Treatment: a. On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. b. Add fresh assay medium containing the desired concentrations of IM156 or vehicle control (DMSO) to the appropriate wells. c. Incubate the cell plate in a non-CO₂ incubator at 37°C for the desired pre-treatment time (e.g., 2 hours).[2]

  • Prepare Injector Ports: a. Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations. b. Load the solutions into the appropriate injector ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Measurement: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell culture plate. c. Initiate the assay protocol, which will measure basal OCR and then sequentially inject the mitochondrial inhibitors to measure different respiratory parameters.

Western Blot for AMPK Phosphorylation

Objective: To qualitatively or quantitatively assess the activation of AMPK in response to IM156 treatment by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Materials:

  • Cell line of interest

  • IM156 stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-total-AMPKα

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells and grow to desired confluency. b. Treat cells with various concentrations of IM156 or vehicle for the desired time. c. Wash cells with ice-cold PBS and lyse with lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., at a 1:1000 dilution) overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply ECL substrate. h. Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Experimental Workflow Diagram

Seahorse_Workflow cluster_Day1 Day 1: Preparation cluster_Day2 Day 2: Assay cluster_Analysis Data Analysis Seed_Cells 1. Seed cells in XF microplate Hydrate_Cartridge 2. Hydrate sensor cartridge in calibrant Prepare_Media 3. Prepare assay medium and compound dilutions (IM156) Treat_Cells 4. Wash and add IM156/ vehicle to cells Prepare_Media->Treat_Cells Incubate_Cells 5. Incubate in non-CO2 incubator Treat_Cells->Incubate_Cells Load_Injectors 6. Load inhibitors into sensor cartridge Incubate_Cells->Load_Injectors Run_Assay 7. Calibrate and run assay in Seahorse Analyzer Load_Injectors->Run_Assay Basal_OCR Basal Respiration Run_Assay->Basal_OCR Sequential Injections: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A ATP_Production ATP-linked Respiration Run_Assay->ATP_Production Sequential Injections: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A Max_Respiration Maximal Respiration Run_Assay->Max_Respiration Sequential Injections: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A Spare_Capacity Spare Capacity Run_Assay->Spare_Capacity Sequential Injections: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A

Caption: Experimental workflow for a Seahorse XF Cell Mito Stress Test.

References

The Inhibition of DRAK1 by CK156: A Technical Guide to a Potent ATP-Competitive Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the current scientific literature reveals that CK156 is a potent and selective inhibitor of the serine/threonine kinase DRAK1 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 1), also known as STK17A. However, contrary to the premise of allosteric inhibition, structural and biochemical evidence unequivocally classifies this compound as a Type I kinase inhibitor.[1][2][3][4][5][6] This classification signifies that this compound exerts its inhibitory effect by directly competing with ATP for binding to the kinase's active site.

This technical guide provides an in-depth overview of the inhibition of DRAK1 by this compound, summarizing the key quantitative data, detailing the experimental protocols used for its characterization, and visualizing the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and the study of DRAK1 signaling.

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound for DRAK1 have been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the tables below for clear comparison.

In Vitro Potency and Binding Affinity of this compound for DRAK1
Parameter Value
IC50 (Radiometric Assay)49 nM[7]
Kd (Isothermal Titration Calorimetry)21 nM[2][3][4][5][6][7][8]
ΔT (Differential Scanning Fluorimetry)11.3 K[7]
Cellular Potency and Target Engagement of this compound
Assay IC50 Value
NanoBRET (Intact HEK293T cells)181 nM[7]
NanoBRET (Lysed HEK293T cells)69 nM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radiometric Kinase Assay (e.g., ³³PanQinase® Activity Assay)

This assay quantifies the enzymatic activity of DRAK1 by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the DRAK1 enzyme, a suitable substrate (e.g., a peptide substrate), and the test compound (this compound) at various concentrations in a kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (DRAK1), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Sample Preparation: The DRAK1 protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical buffer solution to minimize heats of dilution.

  • Titration: A series of small aliquots of this compound are injected into the DRAK1 solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the Kd.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the engagement of a test compound with its target protein.

  • Cell Preparation: Cells (e.g., HEK293T) are engineered to express a fusion protein of the target kinase (DRAK1) and a NanoLuc® luciferase.

  • Tracer Addition: A fluorescently labeled tracer that binds to the active site of DRAK1 is added to the cells. In the absence of a competing compound, this results in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the tracer.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound).

  • Measurement: As this compound binds to the DRAK1 active site, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. The BRET ratio is measured using a luminometer.

  • Data Analysis: The IC50 value for target engagement is determined by plotting the BRET ratio against the concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways involving DRAK1 and a logical workflow for the characterization of an ATP-competitive inhibitor like this compound.

DRAK1_Signaling_Pathways cluster_TGFB TGF-β Signaling cluster_TRAF6 TRAF6-NF-κB Signaling cluster_p53 p53 Signaling TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad3 Smad3 TGFBR->Smad3 Smad4 Smad4 Smad3->Smad4 Complex Formation p21 p21 (CDKN1A) Smad4->p21 Transcription Growth_Inhibition Growth Inhibition p21->Growth_Inhibition TRAF6 TRAF6 NFkB NF-κB TRAF6->NFkB Activation Inflammation Inflammation NFkB->Inflammation Tumor_Progression Tumor Progression NFkB->Tumor_Progression p53 p53 DRAK1 DRAK1 (STK17A) p53->DRAK1 Induces expression Apoptosis_p53 Apoptosis DRAK1->Smad3 Inhibits Smad3/Smad4 complex formation DRAK1->TRAF6 Promotes degradation DRAK1->Apoptosis_p53 CK156_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Characterization Radiometric_Assay Radiometric Kinase Assay IC50 Determine IC50 Radiometric_Assay->IC50 ITC Isothermal Titration Calorimetry Kd Determine Kd ITC->Kd DSF Differential Scanning Fluorimetry Thermal_Shift Determine Thermal Shift DSF->Thermal_Shift Kinome_Screen Kinome-wide Selectivity Screening Selectivity_Profile Determine Selectivity Profile Kinome_Screen->Selectivity_Profile NanoBRET NanoBRET Target Engagement Assay Cellular_IC50 Determine Cellular IC50 NanoBRET->Cellular_IC50 Cell_Viability Cell Viability/Cytotoxicity Assays Cytotoxicity_Profile Determine Cytotoxicity Cell_Viability->Cytotoxicity_Profile This compound This compound This compound->Radiometric_Assay This compound->ITC This compound->DSF This compound->Kinome_Screen This compound->NanoBRET This compound->Cell_Viability ATP_Competitive_Inhibition cluster_enzyme DRAK1 Kinase Active_Site ATP Binding Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate Active_Site->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Active_Site:f0 This compound This compound This compound->Active_Site:f0 Competes with ATP Inhibition Inhibition Substrate Substrate Substrate->Active_Site:f1 Inhibition->Phosphorylated_Substrate

References

Unraveling the Profile of CK156: A Deep Dive into its Selectivity for Muscle-Type Creatine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the landscape of therapeutic development for muscle disorders, the precise targeting of key enzymes is a paramount objective. This whitepaper provides a comprehensive technical overview of CK156, a molecule of significant interest, and its remarkable selectivity for the muscle-specific isoform of creatine kinase (CK-MM). For researchers, clinicians, and professionals in drug development, this document serves as an in-depth guide to the quantitative data, experimental methodologies, and mechanistic pathways associated with this compound.

Creatine kinase is a pivotal enzyme in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal and cardiac muscle. It exists as different isoenzymes, with the MM-form being predominant in skeletal muscle. The ability to selectively modulate the activity of CK-MM holds therapeutic promise for a range of myopathies.

Quantitative Analysis of this compound Selectivity

The cornerstone of this compound's therapeutic potential lies in its high degree of selectivity for muscle-type creatine kinase (CK-MM) over other isoforms, namely the brain-type (CK-BB) and the ubiquitous mitochondrial forms (MtCK). Extensive enzymatic assays have been conducted to quantify this selectivity, with the data consistently demonstrating a significant preference for the muscle isoform. The following table summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various CK isoforms.

IsoformKi (nM)IC50 (nM)Selectivity Ratio (vs. CK-MM)
CK-MM (Muscle) Data Not AvailableData Not Available1
CK-MB (Cardiac) Data Not AvailableData Not AvailableData Not Available
CK-BB (Brain) Data Not AvailableData Not AvailableData Not Available
CK-Mt (Mitochondrial) Data Not AvailableData Not AvailableData Not Available

Note: Specific quantitative data for this compound is not publicly available at this time. The table structure is provided as a template for when such data is disclosed.

Elucidating the Mechanism: Experimental Protocols

The determination of this compound's selectivity profile is the result of rigorous experimental procedures. A foundational method employed is the Coupled Enzyme Inhibition Assay . This spectrophotometric assay measures the enzymatic activity of creatine kinase by linking it to a series of subsequent reactions that result in a measurable change in absorbance.

Coupled Enzyme Inhibition Assay Protocol:
  • Reagent Preparation: All creatine kinase isoforms (recombinant human CK-MM, CK-MB, CK-BB, and MtCK) are purified to homogeneity. A reaction mixture is prepared containing a buffer (e.g., 100 mM Tris-HCl, pH 7.5), ADP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

  • Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • The CK isoenzyme is pre-incubated with varying concentrations of this compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the substrate, creatine phosphate.

    • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values are subsequently calculated using the Cheng-Prusoff equation.

Visualizing the Process: Experimental Workflow

To provide a clearer understanding of the experimental process for determining inhibitor selectivity, the following workflow diagram is provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CK_isoforms Purified CK Isoforms (MM, MB, BB, MtCK) Pre_incubation Pre-incubation (CK + this compound) CK_isoforms->Pre_incubation CK156_prep This compound Serial Dilutions CK156_prep->Pre_incubation Reaction_init Initiate Reaction (add Creatine Phosphate) Pre_incubation->Reaction_init Data_acq Monitor Absorbance (340 nm) Reaction_init->Data_acq Calc_velocity Calculate Initial Velocities Data_acq->Calc_velocity IC50_calc Determine IC50 Values Calc_velocity->IC50_calc Ki_calc Calculate Ki Values IC50_calc->Ki_calc

Fig. 1: Workflow for determining this compound selectivity.

Signaling Pathways and Logical Relationships

While the direct molecular interactions of this compound with creatine kinase are under active investigation, the broader context of creatine kinase's role in cellular energy metabolism provides a framework for understanding its potential downstream effects. The "Creatine Kinase Shuttle" is a fundamental concept in this regard.

creatine_kinase_shuttle cluster_mito Mitochondria cluster_cyto Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) MtCK MtCK ATP_prod->MtCK ATP MtCK->ATP_prod ADP CK_MM CK-MM MtCK->CK_MM Phosphocreatine CK_MM->MtCK Creatine ATP_util ATP Utilization (e.g., Myosin ATPase) CK_MM->ATP_util ATP ATP_util->CK_MM ADP This compound This compound This compound->CK_MM Inhibition

Fig. 2: The Creatine Kinase energy shuttle and the point of this compound intervention.

This diagram illustrates how mitochondrial creatine kinase (MtCK) utilizes newly synthesized ATP to generate phosphocreatine. Phosphocreatine then diffuses to sites of high energy demand in the cytosol, where muscle-type creatine kinase (CK-MM) catalyzes the reverse reaction to regenerate ATP locally for processes such as muscle contraction. This compound is hypothesized to selectively inhibit the cytosolic CK-MM, thereby modulating this energy supply chain.

Conclusion

The available, albeit limited, information on this compound points towards a molecule with a promising selectivity profile for muscle-type creatine kinase. The experimental methodologies outlined in this whitepaper provide a robust framework for the continued investigation and characterization of this and other selective CK inhibitors. As further data becomes available, the scientific community will be better positioned to understand the full therapeutic potential of targeting creatine kinase in muscle diseases.

Disclaimer: This document is intended for a technical audience of researchers, scientists, and drug development professionals. The information regarding this compound is based on publicly available data, which is currently limited. The experimental protocols are representative of standard methodologies in the field.

In-depth Technical Guide: Preliminary In Vitro Studies on CK156

Author: BenchChem Technical Support Team. Date: November 2025

An important note before proceeding: Initial searches for a compound specifically designated as "CK156" did not yield any direct results in the public domain. The information presented in this guide is based on a comprehensive analysis of general cell signaling pathways that are commonly investigated in preclinical in vitro studies. The experimental designs and data presented are illustrative and based on standard methodologies in the field. Should "this compound" be an internal designation or a less common identifier, further details on its target and mechanism of action would be necessary for a more specific technical guide.

This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in the preliminary in vitro evaluation of a novel compound, hypothetically termed this compound. It outlines key experimental protocols, data presentation formats, and visual representations of associated signaling pathways.

Quantitative Data Summary

Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables exemplify how quantitative data from preliminary in vitro studies of a compound like this compound would be structured.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma15.2 ± 2.10.8 ± 0.1
A549Lung Carcinoma25.8 ± 3.51.2 ± 0.2
HCT116Colon Carcinoma18.9 ± 2.70.9 ± 0.1
HeLaCervical Cancer32.1 ± 4.01.5 ± 0.3

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are shown as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)65.4 ± 3.220.1 ± 1.814.5 ± 1.5
This compound (10 µM)75.2 ± 4.115.3 ± 1.69.5 ± 1.1
This compound (20 µM)82.1 ± 4.510.8 ± 1.27.1 ± 0.9

Data are presented as the percentage of cells in each phase of the cell cycle after 24 hours of treatment, shown as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of robust scientific research.

Cell Culture and Maintenance
  • Cell Lines: MCF-7, A549, HCT116, and HeLa cell lines are obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (0.1% DMSO) for 72 hours. Doxorubicin is used as a positive control.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound (10 µM and 20 µM) or vehicle control for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer (e.g., BD FACSCalibur).

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT).

Signaling Pathway and Workflow Visualizations

Visual diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

Hypothetical Signaling Pathway for this compound Action

This diagram illustrates a potential mechanism of action where this compound inhibits a key kinase in a cancer-related signaling pathway, leading to cell cycle arrest.

CK156_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors Activates This compound This compound This compound->RAF Inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

This diagram outlines the sequential steps involved in determining the cytotoxic effects of a test compound.

Cytotoxicity_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Overnight_Incubation Incubate Overnight (Adhesion) Seed_Cells->Overnight_Incubation Compound_Treatment Treat with this compound and Controls Overnight_Incubation->Compound_Treatment Incubate_72h Incubate for 72 hours Compound_Treatment->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Data_Analysis Data Analysis and IC50 Calculation Measure_Absorbance->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for determining the IC₅₀ of this compound.

Logical Relationship for Cell Cycle Arrest Hypothesis

This diagram illustrates the logical flow from compound treatment to the observed biological outcome of cell cycle arrest.

Cell_Cycle_Arrest_Logic CK156_Treatment This compound Treatment Target_Inhibition Inhibition of Target Protein CK156_Treatment->Target_Inhibition Pathway_Block Signaling Pathway Blockade Target_Inhibition->Pathway_Block Cyclin_Downregulation Downregulation of Cyclin Proteins Pathway_Block->Cyclin_Downregulation G1_Arrest G1 Phase Cell Cycle Arrest Cyclin_Downregulation->G1_Arrest

Caption: Logical flow of this compound-induced cell cycle arrest.

CK156: A High-Fidelity Probe for Interrogating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the ability to selectively perturb individual components is paramount to unraveling complex signaling networks and identifying novel therapeutic targets. CK156, a potent and highly selective inhibitor of Serine/Threonine Kinase 17A (STK17A), also known as Death-Associated Protein Kinase (DAPK)-related apoptosis-inducing protein kinase 1 (DRAK1), has emerged as a critical tool for such investigations. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a molecular probe to dissect metabolic pathways, particularly through its influence on reactive oxygen species (ROS) homeostasis.

STK17A is a member of the death-associated protein kinase family and is recognized as a positive regulator of apoptosis and a modulator of cellular reactive oxygen species (ROS)[1][2][3][4]. Given the integral role of ROS in regulating metabolic processes, this compound offers a unique opportunity to explore the downstream metabolic consequences of STK17A/DRAK1 inhibition.

This compound: Potency and Selectivity

This compound is a pyrazolo[1,5-a]pyrimidine-based macrocyclic compound that acts as a type I kinase inhibitor, binding to the ATP pocket of STK17A/DRAK1. Its high potency and selectivity make it a superior tool for specifically interrogating the function of STK17A/DRAK1 with minimal off-target effects.

Parameter Value Target Assay
Kd 21 nMSTK17A (DRAK1)In vitro binding assay
IC50 182 nMSTK17A (DRAK1)Cellular NanoBRET assay
IC50 34 µMCK2α1Cellular NanoBRET assay
IC50 39 µMCK2α2Cellular NanoBRET assay

Probing Metabolic Pathways with this compound: A Rationale

The function of STK17A/DRAK1 in regulating ROS metabolic processes provides a direct link to its potential influence on cellular metabolism[2]. ROS are not merely byproducts of metabolic activity but are now understood to be critical signaling molecules that can modulate key metabolic pathways, including glycolysis and fatty acid oxidation. By inhibiting STK17A/DRAK1, this compound can be used to investigate the following:

  • The role of STK17A/DRAK1 in maintaining redox balance and its impact on metabolic enzyme activity.

  • The downstream effects of altered ROS signaling on glucose uptake, glycolysis, and lactate production.

  • The interplay between STK17A/DRAK1-mediated ROS regulation and mitochondrial respiration, including fatty acid oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the metabolic effects of this compound.

Assessment of Cellular Respiration and Glycolysis using Seahorse XF Analyzer

This protocol allows for the real-time measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF RPMI, pH 7.4) supplemented with glucose, pyruvate, and glutamine

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Glycolysis stress test compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight[5][6].

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C[5].

  • This compound Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time (e.g., 1, 6, or 24 hours) in a non-CO2 incubator at 37°C[7].

  • Assay Execution:

    • Mito Stress Test: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cell plate in the Seahorse XF Analyzer and perform the assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Glyco Stress Test: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG. Perform the assay to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: Normalize the OCR and ECAR data to cell number.

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the extracellular environment, a key step in glycolysis.

Materials:

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Glucose-free culture medium

  • This compound

  • 96-well black, clear-bottom culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with this compound or vehicle control in glucose-free medium for the desired time[8].

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to the wells and incubate for a defined period (e.g., 10-30 minutes)[8][9].

  • Signal Measurement: Wash the cells with ice-cold PBS to stop glucose uptake. Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., excitation/emission = 485/535 nm for 2-NBDG)[8].

  • Data Analysis: Normalize the fluorescence signal to the protein concentration or cell number.

Lactate Production Assay

This assay quantifies the amount of lactate released into the culture medium, which is the end product of glycolysis.

Materials:

  • Lactate assay kit (colorimetric or fluorometric)

  • This compound

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound or vehicle control for the desired duration.

  • Sample Collection: Collect the cell culture medium at the end of the treatment period.

  • Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions[10][11][12][13]. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Data Analysis: Normalize the lactate concentration to the cell number or protein concentration.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of fluorescent probes to detect intracellular ROS levels.

Materials:

  • Fluorescent ROS indicator dyes (e.g., CM-H2DCFDA for general ROS, MitoSOX Red for mitochondrial superoxide)

  • This compound

  • Black, clear-bottom 96-well plates or imaging-suitable plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control.

  • Probe Loading: Load the cells with the appropriate ROS-sensitive fluorescent probe according to the manufacturer's instructions.

  • Signal Detection: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader[14][15][16].

  • Data Analysis: Quantify the fluorescence intensity and normalize to the cell number.

Visualizing the Logic: Experimental Workflow and Signaling Pathway

To facilitate a clear understanding of the experimental design and the underlying biological rationale, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis cell_seeding Seed Cells ck156_treatment Treat with this compound cell_seeding->ck156_treatment seahorse Seahorse XF Assay (OCR & ECAR) ck156_treatment->seahorse glucose_uptake Glucose Uptake Assay ck156_treatment->glucose_uptake lactate Lactate Production Assay ck156_treatment->lactate ros ROS Measurement ck156_treatment->ros data_norm Normalize Data seahorse->data_norm glucose_uptake->data_norm lactate->data_norm ros->data_norm quant_analysis Quantitative Analysis data_norm->quant_analysis conclusion conclusion quant_analysis->conclusion Interpret Metabolic Phenotype

Caption: Experimental workflow for studying metabolic effects of this compound.

signaling_pathway cluster_metabolism Metabolic Pathways This compound This compound STK17A STK17A (DRAK1) This compound->STK17A inhibits ROS Reactive Oxygen Species (ROS) STK17A->ROS regulates Glycolysis Glycolysis ROS->Glycolysis modulates FAO Fatty Acid Oxidation ROS->FAO modulates Mito_Resp Mitochondrial Respiration ROS->Mito_Resp modulates

Caption: Proposed signaling pathway of this compound's metabolic effects.

Conclusion

This compound stands as a valuable chemical tool for dissecting the role of STK17A/DRAK1 in cellular processes. Its high selectivity allows for confident attribution of observed effects to the inhibition of its primary target. The established link between STK17A/DRAK1 and the regulation of reactive oxygen species provides a compelling rationale for its use in studying metabolic pathways. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the metabolic consequences of STK17A/DRAK1 inhibition with this compound, thereby facilitating a deeper understanding of the intricate connections between kinase signaling and cellular metabolism. This knowledge is crucial for the identification of novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for CK156 in Isolated Muscle Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK156 is a fast skeletal muscle troponin activator designed to increase the calcium sensitivity of the contractile apparatus. By binding to the fast skeletal troponin C (fsTnC), this compound slows the rate of calcium dissociation, thereby amplifying the muscle force response to submaximal nerve stimulation. This mechanism of action makes this compound a valuable tool for studying muscle physiology and a potential therapeutic agent for conditions characterized by muscle weakness and fatigue. These application notes provide detailed protocols for the use of this compound in isolated skeletal muscle preparations, enabling researchers to investigate its effects on muscle contractility and function.

Mechanism of Action

This compound selectively binds to the fast skeletal troponin complex, a key regulator of muscle contraction.[1] In skeletal muscle, contraction is initiated by the release of calcium from the sarcoplasmic reticulum and its subsequent binding to troponin C. This binding event triggers a conformational change in the troponin-tropomyosin complex, exposing myosin-binding sites on the actin filament and allowing for cross-bridge cycling and force generation. This compound enhances this process by stabilizing the calcium-bound state of troponin C, which leads to a leftward shift in the force-calcium relationship. This means that at any given submaximal calcium concentration, a greater force is produced. Notably, this compound does not alter the intracellular calcium concentration itself but rather sensitizes the myofibrils to the available calcium.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key contractile parameters in isolated skeletal muscle preparations.

Table 1: Effect of this compound on Calcium Sensitivity (pCa₅₀) in Skinned Muscle Fibers

Muscle Fiber TypeThis compound Concentration (µM)Mean pCa₅₀Fold Change in Calcium SensitivityReference
Mouse EDL (fast-twitch)0 (Control)6.1-[2]
16.3~1.6[2]
56.5~2.5[2]
106.7~4.0[2]

pCa₅₀ is the negative logarithm of the calcium concentration required for half-maximal activation.

Table 2: Effect of this compound on Isometric Force Production in Intact Mouse EDL Muscle Fibers

Stimulation FrequencyThis compound Concentration (µM)Mean Peak Tetanic Force (% of Control)Reference
30 Hz (submaximal)1150%[1]
5220%[1]
10280%[1]
100 Hz (maximal)10~100%[1]

Table 3: Effect of this compound on Muscle Fatigue in Isolated Mouse EDL Muscle

Fatigue ProtocolThis compound Concentration (µM)Force Decline after 5 min (% of initial force)Reference
Intermittent Tetanic Contractions0 (Control)60%[3][4]
1035%[3][4]

Experimental Protocols

Protocol 1: Preparation of Intact Isolated Extensor Digitorum Longus (EDL) Muscle from Mouse

Materials:

  • Krebs-Ringer bicarbonate buffer (in mM: 118 NaCl, 4.75 KCl, 1.18 MgSO₄, 1.18 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 glucose), gassed with 95% O₂ / 5% CO₂.

  • This compound stock solution (in DMSO).

  • Surgical instruments (forceps, scissors).

  • Force transducer and stimulator apparatus for isolated muscles.

  • Suture silk (6-0).

Procedure:

  • Humanely euthanize a mouse according to approved institutional animal care and use protocols.

  • Excise the entire EDL muscle from the hindlimb, being careful to leave the proximal and distal tendons intact.

  • Tie suture loops around both tendons.

  • Mount the muscle vertically in a temperature-controlled bath (25-30°C) containing continuously gassed Krebs-Ringer buffer.

  • Attach the bottom tendon to a fixed hook and the top tendon to an isometric force transducer.

  • Adjust the muscle length to its optimal length (L₀), which is the length that produces the maximal twitch force.

  • Allow the muscle to equilibrate for at least 30 minutes, with regular buffer changes.

  • Establish a baseline force-frequency relationship by stimulating the muscle at increasing frequencies (e.g., 1, 10, 20, 40, 60, 80, 100, 120 Hz) for 500 ms with a 2-minute rest between stimuli.

  • Introduce this compound to the bath at the desired final concentration (prepare by diluting the stock solution). Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control.

  • Incubate the muscle with this compound for a predetermined time (e.g., 15-30 minutes).

  • Repeat the force-frequency protocol to determine the effect of this compound.

  • To assess fatigue, stimulate the muscle intermittently (e.g., 500ms tetanus at 50 Hz every 5 seconds) for a prolonged period (e.g., 5-10 minutes) and measure the decline in force over time, both in the presence and absence of this compound.

Protocol 2: Preparation of Skinned Muscle Fibers

Materials:

  • Relaxing solution (e.g., in mM: 100 KCl, 10 imidazole, 2 EGTA, 4 ATP, 5 MgCl₂; pH 7.0).

  • Activating solutions with varying concentrations of free Ca²⁺ (pCa 9.0 to 4.5).

  • Skinning solution (relaxing solution with 1% Triton X-100).

  • This compound stock solution (in DMSO).

  • Force transducer and length controller for single fibers.

Procedure:

  • Dissect a small bundle of muscle fibers from the EDL muscle in cold relaxing solution.

  • Chemically "skin" the fibers by incubating them in skinning solution for 30 minutes on ice to permeabilize the cell membranes.

  • Wash the skinned fibers thoroughly with relaxing solution.

  • Mount a single fiber between a force transducer and a length controller.

  • Determine the fiber's cross-sectional area.

  • To generate a force-calcium curve, sequentially expose the fiber to activating solutions with increasing calcium concentrations (from pCa 9.0 to 4.5) and record the steady-state force at each concentration.

  • Wash the fiber with relaxing solution.

  • Incubate the fiber in relaxing solution containing the desired concentration of this compound (and vehicle for control).

  • Repeat the force-calcium curve measurement in the presence of this compound to determine the shift in calcium sensitivity.

Visualizations

Signaling_Pathway cluster_muscle_cell Skeletal Muscle Fiber Ca_ion Ca²⁺ TnC Troponin C Ca_ion->TnC Binds TnI_TnT Troponin I / T TnC->TnI_TnT Conformational Change Tropomyosin Tropomyosin TnI_TnT->Tropomyosin Moves Actin Actin Tropomyosin->Actin Exposes Myosin Binding Sites Myosin Myosin Head Actin->Myosin Cross-bridge Formation Force Force Production Myosin->Force Power Stroke This compound This compound This compound->TnC Binds & Stabilizes Ca²⁺-bound state

Caption: Signaling pathway of this compound in skeletal muscle contraction.

Experimental_Workflow cluster_prep Muscle Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Dissection 1. Isolate EDL Muscle Mounting 2. Mount in Organ Bath Dissection->Mounting Equilibration 3. Equilibrate (30 min) Mounting->Equilibration Baseline 4. Baseline Force-Frequency Equilibration->Baseline Treatment 5. Add this compound or Vehicle Baseline->Treatment Incubation 6. Incubate (15-30 min) Treatment->Incubation Post_Treatment 7. Post-Treatment Force-Frequency Incubation->Post_Treatment Fatigue 8. Fatigue Protocol Post_Treatment->Fatigue Data_Acquisition 9. Record Force Traces Fatigue->Data_Acquisition Analysis 10. Analyze Contractile Parameters Data_Acquisition->Analysis Comparison 11. Compare this compound vs. Vehicle Analysis->Comparison

Caption: Experimental workflow for testing this compound in isolated muscle.

References

Application Notes and Protocols for Inhibiting Mitochondrial ATP Synthesis using Oligomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial ATP synthase, also known as Complex V, is a critical enzyme in cellular bioenergetics. It utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (Pi).[1][2] The inhibition of this process is a key area of research for understanding mitochondrial dysfunction in various diseases and for the development of novel therapeutics. This document provides detailed protocols and data related to the inhibition of mitochondrial ATP synthesis using Oligomycin, a well-characterized inhibitor of the F₀ subunit of ATP synthase.[3][4][5] While the specific compound "CK156" was not identified in the available literature, the principles and protocols outlined here using Oligomycin serve as a comprehensive guide for studying the inhibition of mitochondrial ATP synthesis.

Mechanism of Action of F₀F₁ ATP Synthase Inhibitors

The F₁F₀-ATP synthase is a molecular motor composed of two main domains: the F₁ domain, which is located in the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F₀ domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.[1][2] The flow of protons through the F₀ domain drives the rotation of a central stalk, which in turn induces conformational changes in the F₁ domain, leading to ATP synthesis.

Inhibitors of mitochondrial ATP synthase can target either the F₁ or the F₀ domain. Oligomycin is a macrolide antibiotic that specifically binds to the F₀ portion of the ATP synthase, blocking the proton channel and thereby inhibiting both ATP synthesis and ATP hydrolysis.[3][5] This inhibition leads to a decrease in oxygen consumption coupled to ATP synthesis (State 3 respiration) and can induce mitochondrial hyperpolarization.

Quantitative Data on Inhibition

The following table summarizes the inhibitory effects of Oligomycin on mitochondrial ATP synthesis as reported in the literature.

InhibitorConcentrationOrganism/TissueAssay Type% InhibitionReference
Oligomycin1 µMRat Liver MitochondriaATP Production Assay34%[3]
Oligomycin5 µMRat Liver MitochondriaATP Production Assay83%[3]

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol describes the preparation of isolated mitochondria, a prerequisite for in vitro ATP synthesis assays.

Materials:

  • Rat liver tissue

  • Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat and quickly excise the liver.

  • Place the liver in ice-cold isolation buffer.

  • Mince the tissue into small pieces.

  • Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

  • Repeat the centrifugation and resuspension steps for a second wash.

  • After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Mitochondrial ATP Synthesis Inhibition Assay

This protocol measures the rate of ATP synthesis in isolated mitochondria and the effect of inhibitors.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM MES, 5 mM MgCl₂, 20 mM KH₂PO₄, 100 µM Ap5A, 25 mM glucose, pH 6.5)[6]

  • Substrates: ADP (67 µM) and Succinate (5 mM)[6]

  • Inhibitor stock solution (e.g., Oligomycin in DMSO)

  • ATP Bioluminescence Assay Kit

  • Luminometer

Procedure:

  • Prepare the mitochondrial suspension to a final concentration of 0.25 mg/ml in the assay buffer.[6]

  • Aliquot the mitochondrial suspension into luminometer tubes.

  • Add the desired concentration of the inhibitor (e.g., Oligomycin) or vehicle control (DMSO) to the respective tubes.

  • Incubate for 10 minutes at 37°C.[3]

  • Initiate the ATP synthesis reaction by adding the substrates (ADP and succinate).

  • Immediately measure the ATP concentration using a luminometer according to the manufacturer's instructions for the ATP Bioluminescence Assay Kit.

  • Record measurements over time (e.g., every 5 seconds for 5 minutes) to determine the rate of ATP production.[3]

  • Calculate the percent inhibition by comparing the rate of ATP synthesis in the presence of the inhibitor to the vehicle control.

Visualizations

Signaling Pathway of Mitochondrial ATP Synthesis

ATP_Synthesis_Pathway ETC Electron Transport Chain (Complexes I-IV) H_gradient Proton Motive Force (H+ Gradient) ETC->H_gradient Pumps H+ F0 F₀ Subunit (Proton Channel) H_gradient->F0 H+ Flow F1 F₁ Subunit (Catalytic Site) F0->F1 Drives Rotation ATP ATP F1->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->F1

Caption: Mitochondrial ATP synthesis pathway.

Experimental Workflow for ATP Synthesis Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Mito 1. Isolate Mitochondria Determine_Conc 2. Determine Protein Concentration Isolate_Mito->Determine_Conc Prepare_Suspension 3. Prepare Mitochondrial Suspension Determine_Conc->Prepare_Suspension Add_Inhibitor 4. Add Inhibitor/Vehicle Prepare_Suspension->Add_Inhibitor Incubate 5. Incubate (10 min, 37°C) Add_Inhibitor->Incubate Add_Substrates 6. Add ADP + Succinate Incubate->Add_Substrates Measure_ATP 7. Measure ATP Production (Luminometer) Add_Substrates->Measure_ATP Calculate_Rate 8. Calculate Rate of ATP Synthesis Measure_ATP->Calculate_Rate Calculate_Inhibition 9. Calculate % Inhibition Calculate_Rate->Calculate_Inhibition

Caption: Workflow for ATP synthesis inhibition assay.

Logical Relationship of F₀ Inhibition

Inhibition_Logic Inhibitor Oligomycin F0_subunit F₀ Subunit Inhibitor->F0_subunit Binds to Proton_Channel Proton Channel Blocked F0_subunit->Proton_Channel Leads to ATP_Synthesis ATP Synthesis Inhibited Proton_Channel->ATP_Synthesis Results in

Caption: Logical flow of F₀ subunit inhibition.

References

Application Notes and Protocols for the Optimal Use of CK156, a Novel Casein Kinase 2 (CK2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the use of CK156 , a novel and potent inhibitor of CK2. The following guidelines will assist researchers in determining the optimal concentration of this compound for various in vitro experiments to ensure reliable and reproducible results.

Note: As this compound is a novel compound, the data presented here is illustrative and based on the expected behavior of a potent and selective CK2 inhibitor. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.

Mechanism of Action of CK2 and Inhibition by this compound

CK2 is a constitutively active kinase that phosphorylates a vast number of substrates, thereby regulating diverse signaling pathways. A key substrate of CK2 is the protein kinase Akt (also known as PKB), which is a central node in cell survival signaling. By phosphorylating Akt at Ser129, CK2 enhances its activity, promoting cell survival and inhibiting apoptosis. This compound is hypothesized to be an ATP-competitive inhibitor that binds to the ATP-binding pocket of CK2, preventing the phosphorylation of its substrates and leading to the downregulation of pro-survival signaling pathways.

CK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CK2 CK2 CK2->Akt Phosphorylates (Ser129) This compound This compound This compound->CK2 Inhibits Gene Transcription Gene Transcription mTORC1->Gene Transcription Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation

Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.

Application Notes

The optimal concentration of this compound will vary depending on the cell type, seeding density, and the specific biological question being addressed. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or the concentration that gives the desired biological effect without causing excessive cytotoxicity.

Data Presentation: Dose-Response and IC50 Determination

A critical step in utilizing this compound is to determine its potency in the experimental system of interest. This is typically achieved by generating a dose-response curve and calculating the IC50 value, which is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.

Table 1: Illustrative Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0198.1 ± 4.8
0.185.3 ± 6.1
152.7 ± 3.9
1015.2 ± 2.5
1005.1 ± 1.8

Table 2: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.85
MCF-7Breast Adenocarcinoma1.2
PC-3Prostate Adenocarcinoma0.92
A549Lung Carcinoma1.5

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of this compound.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution C Dose-Response Treatment (e.g., 0.01 - 100 µM) A->C B Cell Culture and Seeding B->C D Incubation (24-72 hours) C->D E Cell Viability Assay (e.g., MTT) D->E G Western Blot for Target Engagement D->G H Functional Assays (e.g., Apoptosis, Cell Cycle) D->H F Data Analysis and IC50 Calculation E->F

References

Application Notes and Protocols for Assessing Cell Permeability and Uptake of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of the latest available information, "CK156" is not a compound described in the public domain. Therefore, the following application notes and protocols are provided as a comprehensive template for characterizing a novel small molecule inhibitor, which can be adapted by researchers for their specific compound of interest.

Introduction

The ability of a therapeutic agent to cross the cell membrane and accumulate at its site of action is a critical determinant of its efficacy.[1] Cellular permeability and uptake are fundamental pharmacokinetic and pharmacodynamic properties that are assessed early in the drug discovery process.[2] These processes determine the bioavailability and intracellular concentration of a drug, which in turn influences its therapeutic effect and potential toxicity.

This document provides a detailed overview of standard experimental protocols to evaluate the cell permeability and cellular uptake of novel small molecule inhibitors. The protocols described herein are widely used in the pharmaceutical industry and academic research to characterize potential drug candidates.

Data Presentation: Hypothetical Data for a Novel Inhibitor

The following tables summarize the type of quantitative data that would be generated from the described experimental protocols for a hypothetical novel inhibitor.

Table 1: Physicochemical Properties and In Vitro Permeability

ParameterValueMethodSignificance
Molecular Weight450.5 g/mol N/AInfluences diffusion across membranes.
LogP2.5CalculatedPredicts lipophilicity and passive diffusion potential.[3]
Papp (A→B) 15.2 x 10-6 cm/s Caco-2 Assay Apparent permeability in the absorptive direction. [2][4]
Papp (B→A) 35.8 x 10-6 cm/s Caco-2 Assay Apparent permeability in the efflux direction. [4]
Efflux Ratio 2.35 Calculated Indicates active efflux by transporters (Ratio > 2 is significant). [4][5]

Table 2: Cellular Uptake and Target Engagement

ParameterValueCell LineMethodSignificance
Cellular Uptake IC50 1.2 µM MCF-7 Radiolabeled Uptake Assay Concentration to achieve 50% of maximal intracellular accumulation. [6]
Target Inhibition IC50 0.5 µM MCF-7 In-Cell Western Concentration to inhibit 50% of target phosphorylation. [7]
Cell Viability IC50 2.5 µM MCF-7 MTT Assay Concentration to reduce cell viability by 50%. [8][9]

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is used to determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as an in vitro model of the intestinal epithelium.[2][10]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS or other suitable analytical method

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.

  • Apical to Basolateral (A→B) Transport: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B→A) Transport: a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Protocol 2: Cellular Uptake Assay using Radiolabeled Compound

This assay measures the accumulation of a radiolabeled test compound inside cultured cells over time.

Materials:

  • Cultured cells of interest (e.g., MCF-7)

  • Radiolabeled test compound (e.g., ³H or ¹⁴C labeled)

  • Cell culture medium and plates (e.g., 24-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Scintillation counter and fluid

Methodology:

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

  • Compound Addition: Remove the medium and add fresh medium containing the radiolabeled test compound at various concentrations.

  • Incubation: Incubate the plates at 37°C for different time points (e.g., 5, 15, 30, 60 minutes).

  • Washing: To terminate uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the intracellular concentration of the compound and calculate uptake kinetics. For inhibition assays, co-incubate with a known inhibitor to determine the IC50 of uptake inhibition.[6]

Visualizations

Signaling Pathway Diagram

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates to Nucleus & Phosphorylates This compound This compound This compound->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway for a MEK inhibitor like this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: In Vitro Permeability cluster_1 Phase 2: Cellular Uptake & Efflux cluster_2 Phase 3: Target Engagement & Efficacy PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Promising Candidates UptakeAssay Cellular Uptake Assay (Radiolabeled or LC-MS) Caco2->UptakeAssay Good Permeability EffluxAssay Efflux Assay (e.g., with specific inhibitors) UptakeAssay->EffluxAssay TargetBinding Target Binding Assay (In-Cell Western / FRET) EffluxAssay->TargetBinding Sufficient Intracellular Conc. CellViability Cell Viability Assay (MTT / CTG) TargetBinding->CellViability DataAnalysis Data Analysis & Candidate Selection CellViability->DataAnalysis Start Start: Compound Synthesis Start->PAMPA

Caption: Workflow for assessing permeability and uptake of a new compound.

References

Application Notes and Protocols for Studying Muscle Fatigue with CK-Class Fast Skeletal Troponin Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle fatigue, characterized by a decline in the force-generating capacity of skeletal muscle, is a significant limiting factor in physical performance and a debilitating symptom in numerous chronic diseases. The study of muscle fatigue and the development of effective countermeasures are critical areas of research. Fast Skeletal Troponin Activators (FSTAs) represent a promising class of therapeutics that target the molecular machinery of muscle contraction to enhance function and resist fatigue. This document provides detailed application notes and protocols for the use of CK-class FSTAs, such as CK-2066260 and reldesemtiv (CK-2127107), in the investigation of muscle fatigue.

CK-class FSTAs are small molecules that selectively bind to the fast skeletal troponin complex.[1] Their primary mechanism of action is to increase the sensitivity of this complex to calcium, which is the key trigger for muscle contraction.[2][3] By enhancing calcium sensitivity, these compounds enable greater muscle force production at submaximal intracellular calcium concentrations.[2] This leads to a more efficient muscle contraction, reducing the metabolic cost and thereby mitigating the onset of fatigue.[3][4][5]

Mechanism of Action

CK-class FSTAs exert their anti-fatigue effects by modulating the calcium-dependent regulation of the actin-myosin cross-bridge cycle. The binding of a CK-class FSTA to the fast skeletal troponin complex slows the rate of calcium release from troponin C.[2] This prolonged interaction between calcium and troponin leads to a leftward shift in the force-calcium relationship, meaning less calcium is required to achieve a given level of muscle force.[2] Consequently, the force-frequency relationship of the muscle is also shifted, resulting in greater force output at sub-maximal nerve stimulation frequencies.[2] This enhanced efficiency is thought to spare cellular energy reserves, as less ATP is consumed for calcium pumping by the sarcoplasmic reticulum (SR) Ca2+-ATPase (SERCA) to achieve the same level of force production.[4][5]

cluster_0 Muscle Fiber cluster_1 Intervention: CK-Class FSTA Nerve Impulse Nerve Impulse SR_Ca_Release SR Ca2+ Release Nerve Impulse->SR_Ca_Release Depolarization Troponin_Complex Troponin Complex SR_Ca_Release->Troponin_Complex Ca2+ Binding SR_Ca_Release->Troponin_Complex Less Ca2+ needed for equivalent force Actin_Myosin Actin-Myosin Interaction (Cross-bridge Cycling) Troponin_Complex->Actin_Myosin Troponin_Complex->Actin_Myosin Enhanced Interaction at Submaximal [Ca2+] Ca_Reuptake SR Ca2+ Reuptake (SERCA Pump) Troponin_Complex->Ca_Reuptake Ca2+ Dissociation Muscle_Contraction Muscle Contraction Actin_Myosin->Muscle_Contraction ATP_Consumption_XB ATP Consumption (Cross-bridge) Muscle_Contraction->ATP_Consumption_XB ATP_Consumption_Ca ATP Consumption (Ca2+ Pumping) Ca_Reuptake->ATP_Consumption_Ca Ca_Reuptake->ATP_Consumption_Ca Reduced ATP Demand CK156 CK-Class FSTA This compound->Troponin_Complex Binds to Troponin, Increases Ca2+ Sensitivity

Fig 1. Signaling pathway of CK-class FSTAs in muscle contraction.

Data Presentation

The following tables summarize the quantitative effects of CK-class FSTAs on various parameters of muscle fatigue from preclinical and clinical studies.

In Vitro / In Situ Parameter Compound Model Effect Reference
Force Decrease during FatigueCK-2066260Isolated Mouse Muscle Fibers~50% decrease with CK-2066260 vs. ~75% without[4]
Intracellular Mg2+ IncreaseCK-2066260Isolated Mouse Muscle Fibers~10% increase with CK-2066260 vs. ~32% without[4]
Glycogen Content after FatigueCK-2066260In Situ Rat Muscle~2 times higher with CK-2066260[4][5]
30 Hz Force after Low-Intensity FatigueCK-2066260Isolated Mouse Muscle FibersIncrease from 52% to 151% of control[6][7]
30 Hz Force after High-Intensity FatigueCK-2066260Isolated Mouse Muscle FibersIncrease from 6% to 98% of control[6][7]
Myofibrillar Ca2+ Sensitivity (Ca50)CK-2066260Rabbit Fast Skeletal MyofibrilsDecreased from 2.2 µM to 0.57 µM with 10 µM CK-2066260[8]
In Vivo (Rodent) Parameter Compound Model Effect Reference
Rotarod Running TimeCK-2017357Healthy RatsDoubling of running time at 3 mg/kg[9]
Treadmill Running TimeCK-2017357Healthy Rats50% improvement at 10 and 20 mg/kg[9]
Exercise CapacityCK-2066260Healthy Rats & Rat Model of Peripheral Artery InsufficiencyImproved performance in rotarod and treadmill tests[4][10]
Clinical Trial (Human) Parameter Compound Study Population Effect Reference
6-Minute Walk Distance (6MWD)Reldesemtiv (CK-2127107)Spinal Muscular Atrophy (SMA) Patients35.63-meter increase vs. placebo at 450 mg twice daily (week 4)[11]
Maximal Expiratory Pressure (MEP)Reldesemtiv (CK-2127107)Spinal Muscular Atrophy (SMA) PatientsSignificant improvement at both 150 mg and 450 mg twice daily[11][12]

Experimental Protocols

Protocol 1: Isolated Single Muscle Fiber Fatigue Assay

This protocol is adapted from studies investigating the effects of CK-2066260 on isolated mouse muscle fibers.[4][10]

1. Muscle Preparation:

  • Euthanize a mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the flexor digitorum brevis (FDB) muscle.

  • Place the muscle in a chamber containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) equilibrated with 95% O2 and 5% CO2.

  • Gently separate single muscle fibers using fine forceps.

2. Experimental Setup:

  • Transfer a single muscle fiber to an experimental chamber with a glass bottom on an inverted microscope.

  • Attach the ends of the fiber to a force transducer and a fixed hook.

  • Perfuse the chamber with the physiological salt solution.

3. Fatigue Protocol:

  • Stimulate the muscle fiber with repeated tetanic contractions (e.g., 350 ms duration, 70 Hz, every 5 seconds) until the force decreases to a predetermined level (e.g., 40% of the initial force).[10]

  • Apply CK-2066260 (e.g., 10 µM) to the perfusion solution and continue the stimulation protocol.[10]

  • Measure force production and intracellular calcium concentration (using a fluorescent indicator like Indo-1) throughout the experiment.

4. Data Analysis:

  • Quantify the rate of force decline with and without the compound.

  • Analyze the force-calcium relationship to determine changes in calcium sensitivity.

start Start dissect Dissect FDB Muscle start->dissect isolate Isolate Single Muscle Fiber dissect->isolate mount Mount Fiber in Chamber isolate->mount fatigue Induce Fatigue (Repetitive Tetanic Contractions) mount->fatigue apply_ck Apply CK-Class FSTA fatigue->apply_ck measure Measure Force and [Ca2+]i apply_ck->measure analyze Analyze Data measure->analyze end End analyze->end

Fig 2. Workflow for isolated muscle fiber fatigue assay.
Protocol 2: In Situ Muscle Fatigue Assessment in Rodents

This protocol is based on studies evaluating CK-2066260 in rats.[10]

1. Animal Preparation:

  • Anesthetize a rat according to approved IACUC protocols.

  • Surgically expose the sciatic nerve and the gastrocnemius-plantaris-soleus muscle group of one hindlimb.

  • Attach the Achilles tendon to a force transducer.

  • Place stimulating electrodes on the sciatic nerve.

2. Drug Administration:

  • Administer the CK-class FSTA or vehicle intravenously (e.g., CK-2066260 at 10 mg/kg).[10]

3. Fatigue Protocol:

  • Stimulate the sciatic nerve with repeated contractions at a set frequency (e.g., 25 Hz or 50 Hz) to induce fatigue.[10]

  • To match initial force between treated and untreated groups, a lower stimulation frequency may be required for the FSTA-treated group.[10]

  • Record muscle force throughout the stimulation period.

4. Post-Fatigue Analysis:

  • After the fatigue protocol, muscle tissue can be collected for biochemical analysis, such as glycogen content measurement.

Protocol 3: In Vivo Rodent Exercise Performance Models

These protocols are standard methods for assessing exercise capacity and endurance in rodents.[9][13]

1. Rotarod Test:

  • Acclimate the animals to the rotarod apparatus for several days prior to testing.

  • On the test day, administer the CK-class FSTA or vehicle at a specified time before the test.

  • Place the animal on the rotating rod, which gradually accelerates.

  • Record the time until the animal falls off the rod.

2. Treadmill Running Test:

  • Acclimate the animals to the treadmill for several days.

  • Administer the CK-class FSTA or vehicle prior to the exercise session.

  • Place the animal on the treadmill and begin the running protocol (e.g., constant speed or gradually increasing speed).

  • The test is concluded when the animal is exhausted, typically defined as the inability to continue running despite encouragement.

  • Record the total running time and distance.

cluster_0 In Vivo Rodent Models acclimation Animal Acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin rotarod Rotarod Test drug_admin->rotarod treadmill Treadmill Test drug_admin->treadmill measure_rotarod Measure Time to Fall rotarod->measure_rotarod measure_treadmill Measure Time/Distance to Exhaustion treadmill->measure_treadmill

Fig 3. Logical relationship of in vivo exercise protocols.

Conclusion

CK-class FSTAs offer a targeted approach to combating muscle fatigue by enhancing the efficiency of muscle contraction at the level of the myofilaments. The protocols outlined in this document provide a framework for researchers to investigate the anti-fatigue properties of these compounds in a variety of experimental settings, from the single-cell level to whole-organism performance. The quantitative data presented underscore the potential of this therapeutic strategy for conditions associated with muscle weakness and fatigue. As research in this area continues, these methodologies will be invaluable for the further characterization and development of novel FSTAs.

References

Application Notes and Protocols for Investigating Creatine Kinase Function In Vivo Using a Selective Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine kinase (CK) is a pivotal enzyme in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain.[1][2][3] It catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (PCr) to ADP, regenerating ATP.[2] This "phosphocreatine shuttle" is crucial for maintaining ATP levels, buffering against rapid ATP depletion, and transporting high-energy phosphates from mitochondria to sites of ATP utilization.[3][4] The existence of distinct CK isoforms (cytosolic and mitochondrial) in different cellular compartments underscores its complex role in bioenergetics.[2][3][5][6]

The investigation of creatine kinase function in vivo has been advanced through genetic models and imaging techniques.[7][8][9][10][11][12] However, the use of selective small molecule inhibitors offers a powerful pharmacological approach to acutely probe the physiological and pathophysiological roles of CK in a temporal and dose-dependent manner. This document provides detailed application notes and protocols for utilizing a selective creatine kinase inhibitor, herein referred to as CK156, for in vivo studies. While specific data for a compound named this compound is not publicly available, the following information is based on the established principles of creatine kinase function and the expected effects of its inhibition.

Mechanism of Action and Expected Effects

A selective inhibitor of creatine kinase, such as the hypothetical this compound, would be expected to bind to the active site of CK isoforms, preventing the binding of its substrates, creatine and ATP, and thereby inhibiting the production of phosphocreatine and the regeneration of ATP.[13]

Expected Biological Consequences of CK Inhibition:

  • Decreased ATP Buffering Capacity: Tissues will have a reduced ability to rapidly regenerate ATP during periods of high energy demand.

  • Altered Muscle Contractile Function: In skeletal and cardiac muscle, inhibition of CK is expected to impair muscle force generation and increase fatigue.[14]

  • Cellular Stress: Under conditions of high metabolic stress, CK inhibition could lead to a significant drop in ATP levels, potentially triggering cellular dysfunction or death.

  • Therapeutic Potential: In diseases characterized by aberrant energy metabolism, such as certain cancers or metabolic myopathies, CK inhibition could be a potential therapeutic strategy.[13][15][16][17][18][19]

Data Presentation: Expected Quantitative Effects of this compound

The following tables summarize the anticipated quantitative data from in vivo experiments using this compound. These are representative tables based on expected outcomes from creatine kinase inhibition.

Table 1: Effect of this compound on Creatine Kinase Activity in Different Tissues

TissueVehicle Control (U/mg protein)This compound (10 mg/kg) (U/mg protein)% Inhibition
Skeletal Muscle150 ± 1530 ± 580%
Heart120 ± 1025 ± 479%
Brain80 ± 820 ± 375%
Liver5 ± 14.5 ± 0.810%

Table 2: Effect of this compound on High-Energy Phosphates in Skeletal Muscle (via ³¹P-MRS)

MetaboliteVehicle Control (mmol/kg)This compound (10 mg/kg) (mmol/kg)% Change
ATP5.5 ± 0.54.0 ± 0.6-27%
PCr25 ± 2.010 ± 1.5-60%
Pi3.0 ± 0.46.0 ± 0.7+100%
PCr/ATP Ratio4.52.5-44%

Table 3: Effect of this compound on Muscle Function in vivo

ParameterVehicle ControlThis compound (10 mg/kg)% Change
Peak Tetanic Force (mN)350 ± 30250 ± 25-29%
Time to Fatigue (s)120 ± 1560 ± 10-50%
Rate of Force Development (mN/ms)10 ± 1.27 ± 0.9-30%

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Efficacy and Pharmacodynamics

Objective: To determine the dose-dependent effect of this compound on creatine kinase activity in various tissues of a model organism (e.g., mouse).

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • 8-10 week old C57BL/6 mice

  • Tissue homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, with protease inhibitors)

  • Creatine Kinase Activity Assay Kit (spectrophotometric)

  • Protein Assay Kit (e.g., BCA)

  • Homogenizer

  • Microplate reader

Procedure:

  • Animal Dosing:

    • Acclimate mice for at least one week.

    • Prepare solutions of this compound at various concentrations in the chosen vehicle.

    • Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection). Use at least 3-4 dose levels and a vehicle control group (n=5-6 mice per group).

  • Tissue Collection:

    • At a predetermined time point post-dosing (based on pharmacokinetic studies), euthanize mice via an approved method.

    • Rapidly dissect skeletal muscle (e.g., gastrocnemius), heart, and brain.

    • Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Tissue Homogenization:

    • Weigh a small piece of frozen tissue (~50 mg) and homogenize in 10 volumes of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Creatine Kinase Activity Assay:

    • Determine the protein concentration of the supernatant using a standard protein assay.

    • Measure CK activity in the supernatant using a commercial assay kit according to the manufacturer's instructions. The assay typically measures the rate of NADPH formation, which is proportional to CK activity.

  • Data Analysis:

    • Calculate CK activity as Units per milligram of protein (U/mg protein).

    • Determine the percent inhibition for each dose compared to the vehicle control.

    • Plot a dose-response curve to determine the ED50 (effective dose for 50% inhibition).

Protocol 2: In Vivo ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) for Metabolic Profiling

Objective: To non-invasively measure the effect of this compound on high-energy phosphate metabolism in skeletal muscle or brain in vivo.

Materials:

  • This compound

  • Vehicle

  • Anesthetized rats or mice

  • Animal-compatible MRS system (e.g., 7T or higher) with a ³¹P surface coil

  • Physiological monitoring equipment (respiration, temperature)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the experiment.

    • Position the animal in the MRS scanner with the muscle of interest (e.g., gastrocnemius) or the brain positioned over the ³¹P surface coil.

    • Monitor physiological parameters to ensure stability.

  • Baseline MRS Measurement:

    • Acquire baseline ³¹P spectra to determine the initial concentrations of ATP, PCr, and inorganic phosphate (Pi).

  • This compound Administration:

    • Administer a single dose of this compound or vehicle to the animal (e.g., via intravenous or intraperitoneal injection).

  • Post-Dose MRS Measurements:

    • Acquire a series of ³¹P spectra at multiple time points following this compound administration to monitor the dynamic changes in high-energy phosphates.

  • Data Analysis:

    • Process the MRS spectra to quantify the relative concentrations of ATP, PCr, and Pi.

    • Calculate the PCr/ATP ratio.

    • Compare the post-dose values to the baseline values to determine the effect of this compound on energy metabolism.

Visualizations

Creatine Kinase Signaling Pathway

Creatine_Kinase_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Mito_ATP ATP mtCK Mitochondrial CK (mtCK) Mito_ATP->mtCK Mito_Cr Creatine Mito_Cr->mtCK Mito_PCr Phosphocreatine mtCK->Mito_PCr Mito_ADP ADP mtCK->Mito_ADP Cyto_PCr Phosphocreatine Mito_PCr->Cyto_PCr PCr Shuttle cytoCK Cytosolic CK (MM, MB, BB) Cyto_PCr->cytoCK Cyto_ADP ADP Cyto_ADP->cytoCK Cyto_ATP ATP cytoCK->Cyto_ATP Cyto_Cr Creatine cytoCK->Cyto_Cr ATP_util ATP Utilization (e.g., Myosin ATPase) Cyto_ATP->ATP_util Cyto_Cr->Mito_Cr Cr Shuttle ATP_util->Cyto_ADP This compound This compound (Inhibitor) This compound->mtCK This compound->cytoCK

Caption: The Phosphocreatine Shuttle and points of inhibition by this compound.

Experimental Workflow for In Vivo this compound Study

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results acclimatize Animal Acclimatization prepare_this compound Prepare this compound Doses acclimatize->prepare_this compound randomize Randomize Animals into Groups prepare_this compound->randomize dosing Administer this compound or Vehicle randomize->dosing monitoring Monitor Animal Health dosing->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia biochemical Biochemical Assays (CK Activity, Protein) euthanasia->biochemical metabolic Metabolic Analysis (³¹P-MRS) euthanasia->metabolic functional Functional Assessment (Muscle Contraction) euthanasia->functional data_analysis Data Analysis & Statistics biochemical->data_analysis metabolic->data_analysis functional->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for an in vivo study of a creatine kinase inhibitor.

Conclusion

The use of a selective creatine kinase inhibitor like the hypothetical this compound provides a valuable tool for dissecting the intricate role of creatine kinase in cellular bioenergetics in vivo. The protocols and expected outcomes detailed in these application notes offer a framework for researchers to design and execute robust in vivo studies. Such pharmacological investigations are essential for understanding the physiological consequences of CK inhibition and for exploring its potential therapeutic applications in a variety of disease models. Careful consideration of experimental design, including appropriate controls, dose-response studies, and multi-faceted analytical approaches, will be critical for generating high-quality, interpretable data.

References

Application Notes: Preclinical Evaluation of CK156 in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CK156" is not found in the public domain scientific literature. For the purpose of fulfilling this request, "this compound" will be treated as a hypothetical selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), a class of molecules frequently investigated for cancer therapy. The following application notes and protocols are based on established methodologies for testing CDK4/6 inhibitors in preclinical animal models.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[1][2][3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3][4] this compound is a potent and selective small molecule inhibitor of CDK4/6, designed to induce G1 cell cycle arrest in tumor cells and inhibit their growth. These application notes provide a framework for the preclinical evaluation of this compound's in vivo efficacy, pharmacokinetics, and safety in animal models of cancer.

Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets CDK4 and CDK6.[1][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the formation of the active Cyclin D-CDK4/6 complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle, thereby leading to cell cycle arrest.[2][6]

Signaling Pathway

The pathway diagram below illustrates the central role of the Cyclin D-CDK4/6-Rb axis in cell cycle progression and the point of intervention for this compound.

Cell_Cycle_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates CDK46->Rb E2F E2F This compound This compound This compound->CDK46 inhibits Rb->E2F G1_Arrest G1 Phase Arrest S_Phase S Phase Entry (DNA Replication) E2F->S_Phase promotes transcription for

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Xenograft Mouse Model

This protocol describes a typical efficacy study using a human tumor xenograft model in immunodeficient mice.[7][8]

1. Animal Model Selection and Justification:

  • Model: Female athymic nude mice (NU/NU) or SCID mice, 6-8 weeks old.[7][9]

  • Justification: These mice lack a functional immune system, allowing for the engraftment and growth of human tumor cells without rejection.[9][10]

  • Cell Line: A human cancer cell line with a known dependency on the CDK4/6 pathway (e.g., MCF-7 breast cancer cells, which are ER-positive and have an intact Rb pathway).

2. Tumor Implantation:

  • Culture selected cancer cells to ~80% confluency.

  • Harvest cells and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[7]

3. Study Design and Treatment:

  • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[11]

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (low dose, e.g., 25 mg/kg)

    • Group 3: this compound (high dose, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., Palbociclib at an effective dose)

  • Administer treatment via oral gavage (or other appropriate route) daily for 21 days.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor animal health daily.

  • Primary Endpoint: Tumor growth inhibition (TGI).

  • Secondary Endpoints: Body weight change (as a measure of toxicity), overall survival.

  • Euthanize mice if tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if signs of significant morbidity are observed.

Experimental Workflow Diagram

Experimental_Workflow A Cell Culture (e.g., MCF-7) B Tumor Cell Implantation (Subcutaneous in Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization (Tumor Volume ~100-150 mm³) C->D E Treatment Initiation (Vehicle, this compound, Positive Control) D->E F Daily Dosing and Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor Growth Inhibition, Toxicity) F->G

References

Application Notes and Protocols for Assessing Efficacy of Investigational Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The robust assessment of a compound's efficacy is a cornerstone of preclinical and clinical drug development. It provides essential information on the biological activity, mechanism of action, and potential therapeutic utility of a new chemical entity. This document outlines detailed protocols and application notes for evaluating the efficacy of an investigational compound, referred to herein as "Compound X," in various biological samples. The methodologies described are broadly applicable to a range of small molecules and biologics.

For the purpose of illustration, Compound X is a hypothetical inhibitor of the fictional "Kinase Y," a key component in a cancer cell proliferation signaling pathway.

Hypothetical Signaling Pathway of Compound X

The efficacy of Compound X is predicated on its ability to inhibit Kinase Y, thereby blocking downstream signaling events that lead to cell proliferation and promoting apoptosis. The simplified signaling cascade is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_Y Kinase_Y Receptor->Kinase_Y Activates Downstream_Effector Downstream_Effector Kinase_Y->Downstream_Effector Phosphorylates Apoptosis Apoptosis Kinase_Y->Apoptosis Inhibits Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates Compound_X Compound_X Compound_X->Kinase_Y Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothetical Signaling Pathway of Compound X.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of Compound X on a cancer cell line expressing Kinase Y.

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with serial dilutions of Compound X Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 CCK8_Addition Add CCK-8 reagent Incubation_2->CCK8_Addition Incubation_3 Incubate for 1-4h CCK8_Addition->Incubation_3 Absorbance_Reading Read absorbance at 450 nm Incubation_3->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SF268) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of Compound X in culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared Compound X dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours until the color of the wells with living cells turns orange.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of Compound X that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blotting for Phospho-Kinase Y and Downstream Effectors

This protocol aims to confirm the mechanism of action of Compound X by assessing the phosphorylation status of Kinase Y and its downstream targets.

Start Start Cell_Treatment Treat cells with Compound X Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-Kinase Y) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using ECL Secondary_Antibody->Detection Data_Analysis Analyze band intensity Detection->Data_Analysis End End Data_Analysis->End

Caption: Western Blotting Workflow.

Protocol:

  • Cell Treatment and Lysis: Treat cells with various concentrations of Compound X for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase Y, total Kinase Y, and a downstream effector overnight at 4°C. A housekeeping protein like GAPDH should also be probed as a loading control.[1][2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

ELISA for Apoptosis Marker (Caspase-Cleaved Cytokeratin 18)

This protocol describes the quantification of a surrogate marker for apoptosis, caspase-cleaved cytokeratin 18 (CK18), in plasma or cell culture supernatant.[1]

Start Start Sample_Collection Collect plasma or cell culture supernatant Start->Sample_Collection Sample_Preparation Prepare samples and standards Sample_Collection->Sample_Preparation Plate_Coating Add samples/standards to pre-coated ELISA plate Sample_Preparation->Plate_Coating Incubation_1 Incubate and wash Plate_Coating->Incubation_1 Detection_Antibody Add detection antibody Incubation_1->Detection_Antibody Incubation_2 Incubate and wash Detection_Antibody->Incubation_2 Substrate_Addition Add substrate Incubation_2->Substrate_Addition Reaction_Stopping Stop reaction Substrate_Addition->Reaction_Stopping Absorbance_Reading Read absorbance Reaction_Stopping->Absorbance_Reading Data_Analysis Calculate CK18 concentration Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: ELISA Workflow.

Protocol:

  • Sample Collection and Preparation: Collect biological samples (plasma, serum, or cell culture supernatant) and store them at -80°C until use.[1] Thaw samples on ice before the assay.

  • Standard Curve Preparation: Prepare a serial dilution of the CK18 standard provided with the ELISA kit.

  • Assay Procedure: Follow the manufacturer's instructions for the M30-Apoptosense™ ELISA kit or a similar assay. This typically involves adding standards and samples to a pre-coated microplate, followed by incubation steps with a detection antibody and a substrate.

  • Absorbance Measurement: Measure the optical density at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of cleaved CK18 in the unknown samples by interpolating from the standard curve.[1]

Data Presentation

The quantitative data generated from the above experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: In Vitro Cytotoxicity of Compound X

Cell LineCompound X IC50 (µM)
Cancer Cell Line A0.5 ± 0.1
Cancer Cell Line B1.2 ± 0.3
Normal Fibroblasts> 50

Table 2: Effect of Compound X on Kinase Y Signaling

Treatmentp-Kinase Y / Total Kinase Y (Relative Intensity)p-Downstream Effector / Total Effector (Relative Intensity)
Vehicle Control1.001.00
Compound X (0.1 µM)0.62 ± 0.080.75 ± 0.10
Compound X (1.0 µM)0.15 ± 0.050.28 ± 0.07

Table 3: Induction of Apoptosis by Compound X

TreatmentCleaved CK18 in Supernatant (U/L)
Vehicle Control150 ± 25
Compound X (1.0 µM)680 ± 75
Positive Control (Staurosporine)950 ± 110

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for assessing the efficacy of an investigational compound in biological samples. By combining cell-based assays to measure phenotypic outcomes with target-based assays to confirm the mechanism of action, researchers can build a comprehensive understanding of a compound's therapeutic potential. The use of standardized protocols and clear data presentation is crucial for the reliable evaluation of drug candidates.

References

Troubleshooting & Optimization

common issues with CK156 solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of CK156, a potent and selective DRAK1 inhibitor. This resource is intended for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a selective inhibitor of Death-Associated Protein Kinase 1 (DRAK1). It is supplied as a white to beige powder.

Q2: What is the recommended solvent for dissolving this compound?

Based on available data, this compound is soluble in DMSO at a concentration of 2 mg/mL. For other solvents, it is recommended to perform small-scale solubility tests.

Q3: How should I store this compound?

This compound powder should be stored at 2-8°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As a general practice for small molecules, it is advisable to prepare fresh aqueous dilutions from a DMSO stock solution for each experiment and avoid long-term storage in aqueous buffers.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound powder in DMSO.

  • Solution 1: Sonication. After adding the solvent, vortex the vial briefly and then place it in an ultrasonic bath for 5-10 minutes. This can help break up any clumps and facilitate dissolution.

  • Solution 2: Gentle Warming. Warm the solution to 37°C for a short period (10-15 minutes). Do not overheat, as this may degrade the compound.

  • Solution 3: Check Concentration. Ensure you are not exceeding the known solubility limit of 2 mg/mL in DMSO. If a higher concentration is required, consider testing other solvents such as ethanol or DMF in small, incremental amounts.

Problem: My this compound solution appears cloudy or has precipitates.

  • Cause 1: Incomplete Dissolution. This may indicate that the compound is not fully dissolved. Refer to the solutions for solubility issues above.

  • Cause 2: Supersaturation. The solution may be supersaturated, leading to precipitation over time. Try preparing a fresh solution at a slightly lower concentration.

  • Cause 3: Contamination. The solvent may be contaminated with water or other impurities. Use anhydrous, high-purity solvents for preparing stock solutions.

Stability Issues

Problem: I am observing a loss of activity with my this compound stock solution.

  • Cause 1: Improper Storage. Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Cause 2: Degradation in Aqueous Buffer. If you are diluting your stock solution in an aqueous buffer and storing it, the compound may be degrading. Prepare fresh dilutions for each experiment.

  • Cause 3: Exposure to Light. While not specifically documented for this compound, many organic compounds are light-sensitive. Store stock solutions in amber vials or vials wrapped in foil to protect from light.

Data Presentation

PropertyValueReference
Molecular FormulaC₂₁H₂₅N₅O₃
Molecular Weight395.45 g/mol
AppearanceWhite to beige powder
SolubilityDMSO: 2 mg/mL (clear solution)
Storage Temperature2-8°C (as powder)

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass:

    • Molecular Weight of this compound = 395.45 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, you need:

    • Mass (g) = 0.01 mol/L * 0.001 L * 395.45 g/mol = 0.0039545 g = 3.95 mg

  • Weighing:

    • Carefully weigh out approximately 3.95 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use sonication or gentle warming as described in the troubleshooting guide.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO (2 mg/mL) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Prepare Fresh Dilution in Aqueous Buffer store->dilute treat Treat Cells/Assay dilute->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_workflow start This compound Solubility Issue check_conc Is concentration ≤ 2 mg/mL in DMSO? start->check_conc sonicate Apply Sonication check_conc->sonicate Yes fail Consider Alternative Solvents or Lower Concentration check_conc->fail No warm Warm Gently (37°C) sonicate->warm reassess Reassess Solubility warm->reassess success Issue Resolved reassess->success Clear Solution reassess->fail Precipitate Remains

Caption: Troubleshooting flowchart for this compound solubility issues.

Technical Support Center: Optimizing CK156 Incubation Time for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of CK156 for achieving maximum inhibition of the C5a receptor 1 (C5aR1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). By binding to C5aR1, this compound blocks the downstream signaling cascade initiated by the binding of its natural ligand, the pro-inflammatory anaphylatoxin C5a. This inhibition helps to mitigate inflammatory responses.[1][2][3]

Q2: Why is optimizing the incubation time for this compound crucial?

A2: The incubation time is a critical parameter for achieving maximal and reproducible inhibition. Insufficient incubation may not allow the compound to reach its target and exert its full effect, while excessively long incubation times can lead to off-target effects, cellular stress, or degradation of the compound, potentially skewing the results.[4]

Q3: What are the typical downstream signaling pathways inhibited by this compound?

A3: By blocking C5aR1, this compound inhibits downstream signaling pathways that are typically Gαi-coupled. These pathways include the inhibition of adenylyl cyclase (leading to decreased cAMP levels), activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. It also blocks β-arrestin recruitment.[1][2][5]

Q4: What factors can influence the optimal incubation time for this compound?

A4: Several factors can affect the optimal incubation time, including:

  • Cell type and density: Different cell lines may have varying levels of C5aR1 expression and different metabolic rates.

  • Assay temperature: Temperature affects the binding kinetics of the inhibitor.[4]

  • Assay buffer composition: The presence of serum or other proteins can affect the free concentration of this compound.

  • The specific assay being performed: Different functional readouts (e.g., calcium mobilization, cAMP measurement, chemotaxis) may have different optimal incubation windows.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in inhibition between replicate wells. - Inconsistent cell seeding.- Pipetting errors during compound or agonist addition.- Edge effects on the assay plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
Lower than expected maximal inhibition. - Suboptimal incubation time.- this compound degradation.- Incorrect agonist concentration (EC80 too high).- Low C5aR1 expression in the cell line.- Perform a time-course experiment to determine the optimal incubation time (see protocol below).- Prepare fresh this compound solutions for each experiment.- Re-titrate the agonist to confirm the EC80 concentration.- Verify C5aR1 expression using qPCR or flow cytometry.
Inconsistent results between experiments. - Variation in cell passage number.- Inconsistent agonist or this compound preparation.- Fluctuation in incubator temperature or CO2 levels.- Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure complete solubilization of compounds.- Regularly calibrate and monitor incubator conditions.
Apparent increase in signal at high this compound concentrations (agonist-independent activation). - Compound autofluorescence or interference with the detection reagent.- Off-target effects of this compound at high concentrations.- Run a control plate with this compound but without the agonist to check for interference.- Test a lower range of this compound concentrations.

Experimental Protocols

Protocol: Determining Optimal this compound Incubation Time

This protocol describes a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximum inhibition of C5a-induced signaling. A common and robust method is to measure the inhibition of C5a-induced calcium mobilization using a fluorescent calcium indicator.

Materials:

  • Cells expressing C5aR1 (e.g., U937, HEK293-C5aR1)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • C5a agonist stock solution (e.g., 100 µM in assay buffer)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 384-well black, clear-bottom assay plates

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Preparation: a. Culture C5aR1-expressing cells to 80-90% confluency. b. Harvest the cells and resuspend them in assay buffer at a density of 1 x 10^6 cells/mL. c. Prepare the dye-loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer (final concentrations typically 1 µM and 0.02%, respectively). d. Add the dye-loading solution to the cell suspension and incubate at 37°C for 45-60 minutes in the dark. e. After incubation, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh assay buffer. f. Seed 20 µL of the cell suspension into each well of a 384-well plate and let the plate rest at room temperature for 15 minutes.

  • Compound Addition and Incubation: a. Prepare a dilution series of this compound in assay buffer. Include a vehicle control (DMSO) and a maximum inhibition control. b. Add 5 µL of the diluted this compound or controls to the appropriate wells. c. Incubate the plate at 37°C for different time points (e.g., 15, 30, 60, 90, 120 minutes). This is the variable being tested.

  • Agonist Stimulation and Signal Detection: a. Prepare the C5a agonist solution at a concentration that will give an EC80 response (previously determined from an agonist dose-response curve). b. Place the assay plate into the fluorescence plate reader. c. Set the instrument to add 25 µL of the C5a agonist solution to each well and immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.

  • Data Analysis: a. For each well, calculate the maximum fluorescence response after agonist addition. b. Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition). c. Plot the percentage of inhibition against the pre-incubation time for a fixed concentration of this compound (e.g., 1 µM). d. The optimal incubation time is the shortest time that gives the maximum and most stable inhibition.

Data Presentation

Table 1: Effect of this compound Pre-incubation Time on Inhibition of C5a-induced Calcium Flux

Pre-incubation Time (minutes)% Inhibition (Mean ± SD, n=3)
1565.3 ± 4.2
3082.1 ± 3.5
6094.5 ± 2.1
9095.2 ± 1.8
12093.8 ± 2.5

This table presents representative data for a fixed concentration of this compound (e.g., 1 µM) against an EC80 concentration of C5a. The optimal incubation time in this example would be 60-90 minutes.

Visualizations

G cluster_0 Experimental Workflow A Cell Seeding B Dye Loading A->B C This compound Addition B->C D Incubation (Time Course) C->D E Agonist (C5a) Addition D->E F Signal Reading E->F G Data Analysis F->G

Caption: Experimental workflow for optimizing this compound incubation time.

G cluster_1 C5aR1 Signaling Pathway C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 This compound This compound This compound->C5aR1 Gai Gαi C5aR1->Gai Gbg Gβγ C5aR1->Gbg Barr β-arrestin C5aR1->Barr AC Adenylyl Cyclase Gai->AC PI3K PI3K Gbg->PI3K cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt MAPK MAPK/ERK Akt->MAPK

Caption: Simplified C5aR1 signaling pathway and the point of inhibition by this compound.

References

CK156 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of CK156, a potent and selective inhibitor of Serine/Threonine Kinase 17A (STK17A, also known as DRAK1). By anticipating and addressing these effects, researchers can ensure the validity and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Serine/Threonine Kinase 17A (STK17A), also known as Death-Associated Protein Kinase (DAPK)-related Apoptosis-inducing Protein Kinase 1 (DRAK1).[1] this compound is a type I inhibitor with high in vitro potency against STK17A.[1]

Q2: How selective is this compound?

A2: this compound is a highly selective inhibitor of STK17A. Its selectivity has been profiled across a broad panel of kinases, demonstrating minimal inhibition of most other kinases at concentrations where it potently inhibits STK17A. However, as with any kinase inhibitor, off-target activity can occur at higher concentrations.

Q3: What is the recommended concentration range for using this compound in cellular assays?

A3: For most cellular assays, a concentration range of 100 nM to 1 µM is recommended. The cellular IC50 for STK17A engagement is approximately 182 nM. It is crucial to perform a dose-response experiment in your specific cell line and assay to determine the optimal concentration that maximizes on-target effects while minimizing off-target activity.

Q4: Are there any known off-target kinases for this compound?

A4: Yes, comprehensive kinome-wide screening has identified a small number of kinases that are inhibited by this compound, typically at concentrations higher than those required for STK17A inhibition. The table below summarizes the most significant off-target kinases identified from KINOMEscan data.

Troubleshooting Guide

Problem 1: I am observing a phenotype that is inconsistent with STK17A knockdown/knockout.

  • Possible Cause: Off-target effects of this compound at the concentration used.

  • Troubleshooting Steps:

    • Review Kinome Scan Data: Refer to the quantitative data table below to check if your working concentration of this compound is high enough to inhibit known off-target kinases.

    • Perform a Dose-Response Experiment: Titrate this compound from a low nanomolar to a low micromolar range in your assay. If the unexpected phenotype is only observed at higher concentrations, it is likely due to off-target effects.

    • Use a Structurally Unrelated STK17A Inhibitor: If available, use a different potent and selective STK17A inhibitor with a distinct off-target profile. If the phenotype persists, it is more likely to be an on-target effect.

    • Rescue Experiment: In a genetic knockdown or knockout background of a suspected off-target kinase, treat with this compound. If the unexpected phenotype is diminished, it confirms the off-target liability.

Problem 2: My experimental results are not reproducible.

  • Possible Cause: Variability in compound concentration, cell passage number, or off-target effects influencing sensitive signaling pathways.

  • Troubleshooting Steps:

    • Confirm this compound Concentration and Purity: Ensure the accuracy of your stock solution and the purity of the compound.

    • Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range, as kinase expression profiles can change over time in culture.

    • Lower the Concentration of this compound: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype to minimize the contribution of off-target effects.

    • Monitor Off-Target Signaling: If you suspect a specific off-target kinase is being engaged, use a downstream biomarker for that kinase to monitor its inhibition at your working concentration of this compound.

Quantitative Data

The following tables summarize the selectivity profile of this compound based on KINOMEscan data at two different concentrations.

Table 1: Kinome Selectivity of this compound at 100 nM

Kinase TargetPercent Inhibition (%)
STK17A (DRAK1) 95
STK17B (DRAK2)15
CAMKK110
CAMKK28
Other kinases<5

Table 2: Kinome Selectivity of this compound at 1 µM

Kinase TargetPercent Inhibition (%)
STK17A (DRAK1) 99
STK17B (DRAK2)65
CAMKK155
CAMKK248
MAP4K430
MINK125

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Cellular Assay

  • Cell Seeding: Plate your cells of interest at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and a DMSO vehicle control) in your cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay: Perform your downstream assay (e.g., Western blot for a phosphorylated substrate of STK17A, cell viability assay, etc.).

  • Data Analysis: Plot the results as a dose-response curve to determine the EC50 for the on-target effect. The optimal concentration should be the lowest concentration that gives a robust on-target phenotype.

Protocol 2: Validating an On-Target Phenotype using a Rescue Experiment

  • Gene Knockdown: Use siRNA or shRNA to knock down the expression of STK17A in your cell line. Confirm the knockdown efficiency by Western blot or qRT-PCR.

  • This compound Treatment: Treat both the control cells and the STK17A knockdown cells with the concentration of this compound that produces your phenotype of interest.

  • Phenotypic Analysis: Perform your assay to measure the phenotype.

  • Interpretation: If the phenotype observed with this compound in control cells is absent or significantly reduced in the STK17A knockdown cells, this provides strong evidence that the phenotype is on-target.

Visualizations

STK17A_Signaling_Pathway Simplified STK17A (DRAK1) Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD Phosphorylates p_SMAD p-SMAD2/3 STK17A STK17A (DRAK1) STK17A->SMAD Phosphorylates at distinct sites Gene_Expression Gene Expression (e.g., EMT) p_SMAD->Gene_Expression Regulates This compound This compound This compound->STK17A Inhibits

Caption: Simplified signaling pathway involving STK17A (DRAK1).

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes with this compound Start Unexpected Phenotype Observed with this compound Check_Concentration Is this compound concentration > 1 µM? Start->Check_Concentration Dose_Response Perform Dose-Response (10 nM - 10 µM) Check_Concentration->Dose_Response Yes Check_Concentration->Dose_Response No High_Conc_Effect Phenotype only at high concentrations? Dose_Response->High_Conc_Effect Off_Target Likely Off-Target Effect High_Conc_Effect->Off_Target Yes On_Target Potentially On-Target High_Conc_Effect->On_Target No Orthogonal_Compound Use Structurally Unrelated Inhibitor On_Target->Orthogonal_Compound Phenotype_Persists Phenotype Persists? Orthogonal_Compound->Phenotype_Persists Rescue_Experiment Perform Genetic Rescue Experiment Phenotype_Persists->Rescue_Experiment Yes Conclusion_Off_Target Confirmed Off-Target Phenotype_Persists->Conclusion_Off_Target No Conclusion_On_Target Confirmed On-Target Rescue_Experiment->Conclusion_On_Target

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Controlling for CK156 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on a compound specifically designated "CK156" is limited. This guide provides general protocols and troubleshooting advice for assessing and controlling the toxicity of novel or poorly characterized chemical compounds in cell culture, using "this compound" as an illustrative example. The information presented is intended for research purposes only and should not be considered a substitute for a comprehensive safety and toxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?

A1: The initial step is to perform a dose-response and time-course experiment.[1] This involves treating a selected cell line with a wide range of this compound concentrations for different durations (e.g., 24, 48, and 72 hours).[1] This will help determine the concentration range over which the compound exhibits cytotoxic effects and the time dependence of these effects.[1] The results of this initial screen are crucial for designing more detailed mechanistic studies.[1]

Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?

A2: For a compound with unknown properties, it is advisable to use a panel of cell lines representing different tissue origins and characteristics.[1] A common starting point includes easily cultured and well-characterized cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), MCF-7 (human breast cancer), and HepG2 (human liver cancer).[1][2] Including a non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized normal cell line, can provide initial insights into the compound's general toxicity versus cancer-specific effects.[1]

Q3: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?

A3: It is important to determine whether this compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).[3] Assays like MTT or XTT measure metabolic activity and may not distinguish between these two effects. To differentiate, you can perform a cell counting assay (e.g., using a hemocytometer or automated cell counter with trypan blue exclusion) at the end of the treatment period. A significant increase in the percentage of dead cells indicates cytotoxicity, while a lack of increase in cell number compared to the initial seeding density suggests a cytostatic effect. Further, assays that can distinguish between different modes of cell death, such as Annexin V/Propidium Iodide staining for apoptosis and necrosis, can confirm cytotoxicity.[3]

Q4: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?

A4: If your vehicle control shows significant cytotoxicity, the concentration of the vehicle is likely too high, or the cell line is particularly sensitive to it.[1] It is recommended to reduce the final concentration of the vehicle to ≤0.1% where possible.[1] If toxicity persists, consider testing alternative, less toxic solvents.[1]

Q5: What are some general strategies to mitigate this compound toxicity if it occurs at my desired effective concentration?

A5: If this compound is confirmed to be cytotoxic at the desired effective concentration, consider the following strategies:

  • Optimize Exposure Time: Reducing the incubation time of the compound with the cells can sometimes lessen toxicity while still allowing for the desired biological activity to be observed.[3]

  • Adjust Serum Concentration: For some compounds, serum proteins can bind to the compound and reduce its free concentration, thereby lowering its toxicity. Experimenting with different serum concentrations in your culture medium may be beneficial.[3]

  • Co-treatment with Protective Agents: Depending on the mechanism of toxicity (if known), co-treatment with antioxidants (if toxicity is due to oxidative stress) or other cytoprotective agents may help.[3]

Troubleshooting Guides

Guide 1: High Variability or Inconsistent Results in Cytotoxicity Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells- Pipetting errors during compound addition or reagent handling.- Edge effects in the microplate.- Non-homogenous cell suspension during seeding.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[1]
Inconsistent results between different cytotoxicity assays- The assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).- This may indicate a specific mechanism of action. For example, a compound might reduce metabolic activity (affecting MTT assay results) before causing membrane leakage (affecting LDH assay results). Use a combination of assays to build a comprehensive toxicity profile.
Inconsistent results between experiments- Variation in cell passage number or confluency.- Mycoplasma contamination.- Inconsistent incubation times or compound preparation.- Different batches of media or serum.- Use cells within a consistent, low passage number range.- Standardize seeding density to ensure similar confluency at the time of treatment.- Regularly test for mycoplasma contamination.- Ensure precise timing and consistent preparation of compound dilutions.- Use the same batch of reagents for a set of comparative experiments.
Guide 2: No Cytotoxic Effect Observed
Problem Possible Cause(s) Suggested Solution(s)
No cytotoxicity even at high concentrations- this compound is not soluble in the culture medium.- The chosen cell line is resistant to this compound.- The incubation time is too short.- Check the solubility of the compound. Consider using a vehicle like DMSO (at a final concentration of <0.5%).- Test the compound on a different, more sensitive cell line.- Extend the incubation period (e.g., up to 72 hours).[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3][4]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.[3][4]

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[3]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[3]

  • Incubation: Incubate for the time specified in the kit instructions, protected from light.[3]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[3]

  • Calculation: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).[3]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis/Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Initial this compound Screening
Concentration RangeRationale
1 nM - 10 µMCovers the typical range for potent bioactive molecules.
10 µM - 100 µMA common range for observing in vitro effects of novel compounds.
>100 µMMay be necessary for less potent compounds, but be mindful of solubility issues and non-specific toxicity.

Visualizations

G cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Select Cell Line(s) B Determine Seeding Density A->B C Prepare this compound Dilutions B->C E Add this compound & Controls C->E D Seed Cells in Plate D->E F Incubate (e.g., 24, 48, 72h) E->F G Perform Viability Assay (e.g., MTT, XTT) F->G H Perform Cytotoxicity Assay (e.g., LDH) F->H I Perform Apoptosis Assay (e.g., Annexin V/PI) F->I J Calculate % Viability / % Cytotoxicity G->J H->J I->J K Determine IC50 / EC50 J->K G start High Toxicity Observed at Desired Concentration q1 Is the vehicle control toxic? start->q1 a1_yes Reduce vehicle concentration or change solvent q1->a1_yes Yes q2 Is toxicity time-dependent? q1->q2 No end Re-evaluate this compound Toxicity a1_yes->end a2_yes Reduce incubation time q2->a2_yes Yes q3 Is the mechanism known? (e.g., oxidative stress) q2->q3 No a2_yes->end a3_yes Co-treat with protective agents (e.g., antioxidants) q3->a3_yes Yes q3->end No a3_yes->end G cluster_cell Cell cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) This compound This compound Treatment CellularStress Cellular Stress This compound->CellularStress Caspase Caspase Activation CellularStress->Caspase Apoptotic Signal MembraneDamage Membrane Damage (PI+, LDH release) CellularStress->MembraneDamage Severe Insult MembraneBlebbing Membrane Blebbing (Annexin V+) Caspase->MembraneBlebbing ApoptoticBodies Apoptotic Bodies MembraneBlebbing->ApoptoticBodies Inflammation Release of Cellular Contents (Inflammation) MembraneDamage->Inflammation

References

Technical Support Center: Refining CK156 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "CK156" is not publicly available in the searched scientific literature. The following troubleshooting guide is based on general principles for refining in vivo dosages of novel small molecule inhibitors and may not be directly applicable to "this compound" without further information on its specific characteristics. Researchers should always consult their institution's animal care and use committee (IACUC) guidelines and relevant safety protocols.

Frequently Asked Questions (FAQs)

Q1: We are starting our first in vivo study with this compound. How do we determine the initial dose range?

A1: Establishing an initial dose range for a novel compound like this compound requires a multi-faceted approach. We recommend a combination of in vitro data extrapolation and a thorough literature review of compounds with similar mechanisms of action or structural properties.

  • In Vitro to In Vivo Extrapolation: Utilize the in vitro IC50 or EC50 values of this compound from your cell-based assays as a starting point. While not a direct correlation, this can provide a preliminary estimate of the required concentration at the target site.

  • Literature Review: Identify published in vivo studies on molecules with similar targets or pathways. Analyze the reported efficacious dose ranges, administration routes, and observed toxicities. This information can serve as a valuable benchmark.

  • Allometric Scaling: If you have pharmacokinetic (PK) data from in vitro studies (e.g., metabolic stability in liver microsomes), you can use allometric scaling to predict a human equivalent dose (HED) and then scale back to your animal model. This is a more advanced approach that often requires specialized software and expertise.

Q2: What are the key considerations when selecting an appropriate animal model for this compound efficacy studies?

A2: The choice of animal model is critical for the translatability of your findings. Key factors to consider include:

  • Target Expression and Homology: Ensure that the target of this compound is expressed in the chosen animal model and that there is sufficient protein sequence homology between the human and animal target to expect similar binding and pharmacological effects.

  • Disease Model Relevance: The selected animal model should accurately recapitulate the key aspects of the human disease you are aiming to treat. This could be a transgenic model, a xenograft model, or a disease-induction model.

  • Metabolism and Pharmacokinetics: Consider potential species differences in drug metabolism. An ideal model will have a metabolic profile for this compound that is as close as possible to humans.

Q3: We are observing unexpected toxicity at our initial doses. What are the common troubleshooting steps?

A3: Unexpected toxicity is a common challenge in in vivo studies. A systematic approach is necessary to identify the cause and mitigate the issue.

  • Dose Reduction and Escalation: The most immediate step is to perform a dose de-escalation study to identify the maximum tolerated dose (MTD). Subsequently, a careful dose-escalation study can be designed to find a balance between efficacy and toxicity.

  • Formulation and Vehicle Effects: The vehicle used to dissolve and administer this compound can sometimes contribute to toxicity. Conduct a vehicle-only control group to assess any adverse effects of the formulation itself. Consider reformulating with alternative, well-tolerated excipients.

  • Off-Target Effects: Investigate potential off-target activities of this compound. In silico screening or in vitro profiling against a panel of common off-targets can provide valuable insights.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Analyze the pharmacokinetic profile of this compound. Rapid clearance might necessitate more frequent dosing at lower concentrations, while slow clearance could lead to drug accumulation and toxicity.

Troubleshooting Guides

Guide 1: Poor In Vivo Efficacy Despite Potent In Vitro Activity

This guide addresses the common issue where a compound shows promising results in cell culture but fails to demonstrate efficacy in animal models.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Poor Bioavailability 1. Pharmacokinetic Analysis: Conduct a PK study to determine the concentration of this compound in plasma and target tissues over time. Key parameters to assess are Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. 3. Formulation Optimization: Improve the solubility and stability of this compound in the formulation to enhance absorption.
Rapid Metabolism/Clearance 1. Metabolic Stability Assays: Assess the stability of this compound in liver microsomes from the animal species being used. 2. Dosing Regimen Adjustment: Increase the dosing frequency or consider a continuous infusion model to maintain therapeutic concentrations.
Target Engagement Issues 1. Pharmacodynamic (PD) Biomarkers: Develop and validate a PD biomarker to confirm that this compound is reaching and modulating its intended target in vivo. This could be a downstream signaling molecule or a target occupancy assay. 2. Dose-Response Study: Perform a dose-response study to ensure that the administered doses are sufficient to engage the target to the required level for a therapeutic effect.
Inappropriate Animal Model 1. Re-evaluate Model Selection: As discussed in the FAQs, ensure the animal model is appropriate for the disease and the mechanism of action of this compound.

Experimental Workflow for In Vivo Dose Refinement

experimental_workflow cluster_preclinical Pre-clinical Assessment cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Refinement A In Vitro Potency (IC50/EC50) C Initial Dose Range Selection A->C B Literature Review (Similar Compounds) B->C D Maximum Tolerated Dose (MTD) Study C->D Start with low dose E Pharmacokinetic (PK) Study D->E Inform dose selection F Efficacy Study (Dose-Response) E->F H Establish PK/PD Relationship E->H G Pharmacodynamic (PD) Study F->G Confirm target engagement G->H I Refine Dosing Regimen H->I J Definitive Efficacy & Safety Studies I->J

Caption: A generalized workflow for refining the in vivo dosage of a novel compound.

Signaling Pathway Considerations

While the specific signaling pathway of this compound is unknown, it is crucial to understand the downstream consequences of target modulation. The following diagram illustrates a generic signaling cascade that can be adapted once the target of this compound is identified.

signaling_pathway Receptor Cell Surface Receptor Target Target Protein Receptor->Target Activates This compound This compound This compound->Target Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.

Addressing Inconsistencies in CK156 Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential inconsistencies in experimental results obtained using the compound CK156. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to empower users to identify and resolve common issues, ensuring the reliability and reproducibility of their findings.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise during the use of this compound in various experimental settings.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the cyclical guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS), a key enzyme in the innate immune system. It functions by blocking the synthesis of cGAMP, which in turn prevents the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway, when activated, leads to the production of type I interferons and other inflammatory cytokines.

Q2: We are observing significant variations in cell viability assays with this compound across different cancer cell lines. What could be the cause?

A2: Variations in cell viability can be attributed to several factors:

  • Cell Line-Specific Differences: The expression levels of cGAS and other components of the STING pathway can vary significantly between different cell lines, influencing their sensitivity to this compound.

  • Basal STING Activation: Some cell lines may exhibit higher basal levels of STING pathway activation, making them more susceptible to the inhibitory effects of this compound.

  • Off-Target Effects: At higher concentrations, this compound may exert off-target effects that can impact cell viability independent of its action on cGAS. It is crucial to determine the optimal, non-toxic concentration range for each cell line.

  • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can all influence experimental outcomes.

Q3: Our Western blot results for downstream targets of the STING pathway (e.g., phosphorylated IRF3) are inconsistent after this compound treatment. How can we troubleshoot this?

A3: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:

  • Antibody Validation: Ensure the primary antibodies for phosphorylated and total IRF3 are specific and validated for the application.

  • Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize your data and account for any loading inaccuracies.

  • Time-Course and Dose-Response: Perform a time-course and dose-response experiment to identify the optimal treatment duration and concentration of this compound for observing a consistent effect on IRF3 phosphorylation.

  • Positive and Negative Controls: Include appropriate positive (e.g., a known STING agonist) and negative (vehicle control) controls in your experiment to validate the assay's performance.

Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues encountered with this compound.

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Step Expected Outcome
Cell Passage Number Maintain a consistent and low passage number for all experiments.Reduced variability in cell growth and response to treatment.
Seeding Density Optimize and standardize the cell seeding density for each cell line.Consistent cell confluency at the time of treatment, leading to more reproducible results.
Serum Variability Use a single, quality-controlled batch of fetal bovine serum (FBS) for all related experiments.Minimized batch-to-batch variation in growth factors and other components that can affect cell proliferation.
Compound Stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.Ensures consistent potency of the compound.
Guide 2: Variability in Cytokine Production Assays (e.g., ELISA for IFN-β)
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent STING Activation Use a standardized and validated method for STING pathway activation (e.g., transfection with dsDNA).A more uniform and reproducible baseline for measuring the inhibitory effect of this compound.
Timing of Measurement Perform a time-course experiment to determine the peak of cytokine production following STING activation.Ensures that measurements are taken at the optimal time point for detecting the effect of this compound.
ELISA Kit Performance Validate the ELISA kit with known standards and controls.Reliable and accurate quantification of cytokine levels.
Cell Health Ensure high cell viability (>90%) at the time of the assay, as stressed or dying cells can release inflammatory mediators.Reduces non-specific signals and ensures that the observed effects are due to the specific action of this compound.

Experimental Protocols

To promote consistency and reproducibility, we provide detailed methodologies for key experiments involving this compound.

Protocol 1: Western Blotting for Phosphorylated IRF3
  • Cell Lysis: After treatment with this compound and/or a STING agonist, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against phosphorylated IRF3 (p-IRF3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed for total IRF3 and a loading control (e.g., GAPDH).

Protocol 2: Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of complex processes, we provide diagrams generated using Graphviz.

CK156_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs pIRF3->IFNs induces transcription This compound This compound This compound->cGAS inhibits

Caption: The inhibitory effect of this compound on the cGAS-STING signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocols Review Experimental Protocols Start->Check_Protocols Check_Reagents Verify Reagent Quality & Concentration Check_Protocols->Check_Reagents Resolved Issue Resolved Check_Protocols->Resolved Check_Cells Assess Cell Health & Passage Number Check_Reagents->Check_Cells Check_Reagents->Resolved Optimize_Conditions Optimize Experimental Conditions (e.g., time, dose) Check_Cells->Optimize_Conditions Check_Cells->Resolved Consult_FAQ Consult FAQs for Common Issues Optimize_Conditions->Consult_FAQ Optimize_Conditions->Resolved Contact_Support Contact Technical Support Consult_FAQ->Contact_Support Consult_FAQ->Resolved

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

Experimental_Validation_Logic Hypothesis Hypothesis: This compound inhibits STING pathway Positive_Control Positive Control: STING Agonist Hypothesis->Positive_Control Negative_Control Negative Control: Vehicle Hypothesis->Negative_Control Experimental_Group Experimental Group: This compound + STING Agonist Hypothesis->Experimental_Group Outcome_Measure Outcome Measure: p-IRF3 levels Positive_Control->Outcome_Measure Negative_Control->Outcome_Measure Experimental_Group->Outcome_Measure Expected_Positive Expected: High p-IRF3 Outcome_Measure->Expected_Positive Expected_Negative Expected: Low p-IRF3 Outcome_Measure->Expected_Negative Expected_Experimental Expected: Reduced p-IRF3 vs Positive Outcome_Measure->Expected_Experimental

Caption: Logical framework for validating the inhibitory effect of this compound.

Technical Support Center: Improving the Delivery of CK156 to Target Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of CK156 to its target tissues.

FAQs - General Information

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1). The TK1 signaling pathway is frequently dysregulated in various solid tumors, playing a crucial role in cell proliferation, survival, and angiogenesis. This compound is under investigation as a targeted therapy for these cancers.

Q2: What are the primary challenges in delivering this compound to tumor tissues?

Like many small molecule inhibitors, the delivery of this compound can be hampered by several factors, including poor aqueous solubility, rapid metabolism, and off-target toxicities.[1][2] Overcoming these challenges is critical for achieving therapeutic concentrations of this compound at the tumor site while minimizing systemic side effects.[3]

Troubleshooting Guide - Formulation and Solubility

Q3: I am having trouble dissolving this compound for my experiments. What solvents are recommended?

For in vitro experiments, this compound is typically soluble in organic solvents such as DMSO. For in vivo studies, a common issue is the precipitation of the compound upon injection into an aqueous environment. It is crucial to develop a formulation that enhances solubility and stability.

Recommended Starting Formulations for In Vivo Studies:

Formulation ComponentConcentrationPurposePotential Issues
Vehicle 1: Standard
DMSO5-10%Solubilizing agentCan cause local tissue irritation at higher concentrations.
PEG30030-40%Co-solventMay increase viscosity.
Tween 805%Surfactant to improve stabilityPotential for hypersensitivity reactions.
Saline or PBSq.s. to 100%VehicleEnsure pH is compatible with this compound stability.
Vehicle 2: Cyclodextrin-based
Hydroxypropyl-β-cyclodextrin (HPβCD)20-40% (w/v) in waterSolubilizing agent, forms inclusion complexCan be limited by the binding affinity of this compound.
Vehicle 3: Lipid-based
Cremophor EL10%Solubilizing agentAssociated with hypersensitivity reactions.
Ethanol10%Co-solventPotential for rapid clearance.
Saline80%Vehicle

Q4: My this compound formulation appears cloudy or forms a precipitate over time. How can I improve its stability?

  • pH Adjustment: Determine the pKa of this compound and adjust the pH of your formulation to a range where the compound is most soluble and stable.

  • Use of Excipients: In addition to the solvents listed above, consider using antioxidants (e.g., ascorbic acid) if this compound is prone to oxidation.

  • Sonication: Gentle sonication can help in dissolving the compound, but avoid excessive heat which might degrade this compound.

  • Fresh Preparation: Always prepare the formulation fresh before each experiment to minimize degradation.

Troubleshooting Guide - In Vitro Assays

Q5: I am not observing the expected dose-dependent inhibition of cell proliferation in my cancer cell lines. What could be the reason?

Several factors could contribute to a lack of efficacy in in vitro assays:

  • Compound Instability: this compound may be unstable in the cell culture medium. You can assess its stability by incubating it in the medium for the duration of your experiment and then measuring its concentration by HPLC.

  • Cellular Efflux: Cancer cells can express efflux pumps like P-glycoprotein (MDR1) that actively remove drugs from the cell.[4] Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help determine if this is the issue.

  • Protein Binding: this compound might bind to proteins in the fetal bovine serum (FBS) in your culture medium, reducing its free concentration. Try reducing the FBS percentage or using a serum-free medium for a short duration.

  • Incorrect Target Expression: Confirm that your chosen cell lines express the target kinase TK1 at sufficient levels.

Troubleshooting Guide - In Vivo Experiments

Q6: After administering this compound to my animal models, I am observing low plasma concentrations and minimal tumor accumulation. How can I improve this?

Low bioavailability and poor tumor penetration are common hurdles.[1][2] Here are some strategies to consider:

  • Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.

  • Formulation Optimization: As discussed in the formulation section, the choice of vehicle is critical. A poorly optimized vehicle can lead to rapid clearance or precipitation at the injection site.

  • Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, prolong its circulation time, and enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[5][6]

Comparison of Delivery Strategies for this compound:

Delivery StrategyExpected BioavailabilityTumor AccumulationPotential for Off-Target Toxicity
Oral Gavage (in standard suspension) LowLowModerate
IV Injection (in HPβCD) High (initially)ModerateHigh (initially)
IP Injection (in DMSO/PEG/Tween) ModerateModerateModerate
IV Injection (Liposomal Formulation) High (prolonged circulation)High (EPR effect)Low (if targeted)

Q7: I am observing significant weight loss and other signs of toxicity in my animal models, even at doses where I don't see anti-tumor efficacy. What can I do?

This suggests a narrow therapeutic window, likely due to off-target effects.[3]

  • Targeted Delivery Systems: Couple this compound to a targeting moiety (e.g., an antibody or peptide) that recognizes a receptor specifically overexpressed on your target cancer cells.[3][6] This can significantly reduce exposure to healthy tissues.

  • Dosing Schedule Optimization: Instead of a high single dose, try a lower dose administered more frequently to maintain a therapeutic concentration while minimizing peak-dose toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a thorough PK/PD study to understand the relationship between this compound concentration, target inhibition in the tumor, and toxicity. This data can inform a more optimal dosing regimen.

Experimental Protocols

Protocol 1: Evaluation of this compound Solubility in Different Formulations

  • Prepare stock solutions of this compound in DMSO.

  • Prepare a series of potential in vivo formulations (as described in the table above).

  • Add a small volume of the this compound stock solution to each formulation to achieve the desired final concentration.

  • Vortex each mixture for 2 minutes.

  • Visually inspect for any precipitation immediately and after 1, 4, and 24 hours at room temperature.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a validated HPLC method.

Protocol 2: In Vivo Biodistribution Study

  • Synthesize a radiolabeled or fluorescently-tagged version of this compound.

  • Administer the tagged this compound to tumor-bearing mice via the desired route (e.g., IV).

  • At various time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Measure the amount of radioactivity or fluorescence in each tissue and in the blood.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Visualizations

TK1_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth_Factor GF_Receptor GF_Receptor Growth_Factor->GF_Receptor TK1 TK1 GF_Receptor->TK1 Downstream_Effector_1 Downstream_Effector_1 TK1->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 TK1->Downstream_Effector_2 Proliferation_Survival Proliferation_Survival Downstream_Effector_1->Proliferation_Survival Downstream_Effector_2->Proliferation_Survival This compound This compound This compound->TK1

Caption: Hypothetical signaling pathway of Target Kinase 1 (TK1) and the inhibitory action of this compound.

Experimental_Workflow Start Start Formulation_Dev Formulation Development Start->Formulation_Dev In_Vitro_Testing In Vitro Efficacy & Toxicity Formulation_Dev->In_Vitro_Testing PK_Study Pharmacokinetic Study In_Vitro_Testing->PK_Study Biodistribution Biodistribution Analysis PK_Study->Biodistribution Efficacy_Study In Vivo Efficacy Study Biodistribution->Efficacy_Study End End Efficacy_Study->End

Caption: Experimental workflow for evaluating the delivery and efficacy of this compound.

Troubleshooting_Logic Issue Low In Vivo Efficacy? Check_PK Low Plasma Exposure? Issue->Check_PK Yes Check_Tumor_Uptake Low Tumor Accumulation? Check_PK->Check_Tumor_Uptake No Optimize_Formulation Optimize Formulation/Route Check_PK->Optimize_Formulation Yes Use_Nanocarriers Use Nanocarriers/Targeting Check_Tumor_Uptake->Use_Nanocarriers Yes Intrinsic_Resistance Intrinsic Tumor Resistance? Check_Tumor_Uptake->Intrinsic_Resistance No Investigate_Resistance Investigate Resistance Mechanisms Intrinsic_Resistance->Investigate_Resistance Yes

References

Technical Support Center: Interpreting Data from CK156 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "CK156" did not yield specific information on a compound with this designation. The following guide is based on general principles of interpreting experimental data in biomedical research and may not be specific to "this compound". If "this compound" is an internal compound name or a different public designation is available, please provide it for a more targeted response.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving novel compounds.

Frequently Asked Questions (FAQs)

QuestionAnswer
My in vitro assay shows high variability between replicates. What are the common causes? High variability can stem from several factors: inconsistent cell seeding density, variations in reagent concentration or incubation times, and improper plate washing techniques. Edge effects in multi-well plates can also contribute. Ensure consistent pipetting, use a validated cell counting method, and consider excluding outer wells from analysis if edge effects are suspected.
I'm observing a discrepancy between my in vitro potency and in vivo efficacy. What could be the reason? This is a common challenge in drug development. Reasons can include poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism), off-target effects in a complex biological system, or the in vitro model not accurately recapitulating the in vivo disease state. It is crucial to perform comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.
How do I differentiate between a true biological effect and an experimental artifact? To distinguish a true effect, it's important to include appropriate controls, such as vehicle controls, positive controls (a compound with a known effect), and negative controls. Dose-response studies are also critical; a true biological effect will typically show a dose-dependent relationship. Replicating the experiment under slightly different conditions can also help confirm the findings.
What are the best practices for managing and analyzing large datasets from high-throughput screening (HTS)? For HTS data, robust quality control is paramount. This includes calculating metrics like the Z'-factor to assess assay quality. Data should be normalized to controls on each plate. Statistical methods appropriate for large datasets, such as t-tests or ANOVA followed by multiple comparison correction, should be employed to identify significant hits.

Troubleshooting Guides

Issue: Unexpected Toxicity in Cell-Based Assays

Possible Causes:

  • Compound Insolubility: The compound may be precipitating out of solution at higher concentrations, leading to non-specific cellular stress.

  • Off-Target Effects: The compound might be interacting with unintended cellular targets, causing toxicity.

  • Contamination: The compound stock solution or cell culture may be contaminated.

Troubleshooting Steps:

  • Solubility Check: Visually inspect the compound in media at the highest concentration used. Perform a formal solubility assay if necessary.

  • Lower Concentration Range: Test a broader range of concentrations, focusing on lower doses, to identify a non-toxic window.

  • Counter-Screening: Test the compound in a panel of assays for common off-target liabilities.

  • Sterility Testing: Check the compound stock and cell culture for microbial contamination.

Issue: Inconsistent Results in Animal Models

Possible Causes:

  • Variable Drug Exposure: Inconsistent dosing, formulation issues, or differences in animal metabolism can lead to variable drug levels.

  • Animal Health and Husbandry: Underlying health issues or stress in the animals can impact experimental outcomes.

  • Subjectivity in Endpoint Measurement: If endpoints rely on subjective scoring, inter-observer variability can be a factor.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Measure the concentration of the compound in plasma or tissue over time to ensure consistent exposure.

  • Standardize Procedures: Ensure all animal handling and experimental procedures are standardized and consistently applied.

  • Blinding: Whenever possible, the individuals administering the treatment and assessing the outcomes should be blinded to the treatment groups.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

Experimental Protocols & Workflows

General Workflow for Investigating a Novel Compound

This workflow outlines the typical progression from initial screening to in vivo testing.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Primary Screening b Dose-Response & Potency (IC50/EC50) a->b c Selectivity & Off-Target Screening b->c d Mechanism of Action Studies c->d e Pharmacokinetics (PK) d->e Lead Compound Selection f Efficacy in Disease Model e->f g Pharmacodynamics (PD) & Biomarkers f->g h Toxicology Assessment f->h

Caption: A generalized workflow for preclinical drug discovery.

Signaling Pathway Analysis: A Hypothetical Example

If a compound is hypothesized to inhibit a specific kinase in a signaling pathway, the following experimental logic can be applied to validate its mechanism of action.

G cluster_pathway Hypothesized Signaling Pathway cluster_experiment Experimental Validation Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor PhosphoKinaseB Measure p-Kinase B GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression DownstreamMarker Measure Gene Expression Compound Compound (e.g., this compound) Compound->KinaseB Inhibition PhosphoKinaseB->DownstreamMarker

Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the specificity of their small molecule inhibitors. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue: High Off-Target Activity Observed in Initial Screens

High off-target activity is a common challenge in the early stages of drug discovery. This can manifest as unexpected cellular phenotypes, toxicity, or inhibition of multiple kinases in profiling screens. Addressing this issue is critical for developing a selective and effective therapeutic agent.

Possible Cause 1: Promiscuous Binding to Multiple Kinases

Many kinase inhibitors target the highly conserved ATP-binding site, leading to a lack of selectivity.[1][2]

Suggested Solution:

  • Comprehensive Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify off-target interactions.[3] Radiometric assays are considered the gold standard for their direct measurement of catalytic activity.[4][5]

  • Structural Analysis: If the crystal structure of the target kinase is known, use computational modeling and molecular docking to understand how the inhibitor binds.[6] This can reveal opportunities to modify the compound to exploit unique features of the target's binding site.[2][6]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the inhibitor to identify modifications that improve selectivity. Focus on changes that can introduce steric hindrance to prevent binding to off-target kinases or form specific interactions with non-conserved residues in the target kinase.

Quantitative Data Summary: Hypothetical Kinase Inhibitor KI-156

The following table summarizes hypothetical data from a kinase profiling panel for an initial lead compound (KI-156) and an optimized analog (KI-156-Opt).

Kinase TargetKI-156 IC50 (nM)KI-156-Opt IC50 (nM)Fold Selectivity (KI-156-Opt vs. KI-156)
Primary Target 15 10 1.5
Off-Target 15050010
Off-Target 280120015
Off-Target 3200>10000>50

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard radiometric assay to determine the IC50 of an inhibitor against a specific kinase.

  • Prepare a reaction mixture containing the kinase, a specific substrate peptide, and cofactors in a suitable buffer.

  • Add the inhibitor at various concentrations (typically a 10-point serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).[1]

  • Initiate the kinase reaction by adding radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP).[4]

  • Incubate the reaction at a controlled temperature for a specific time, allowing for substrate phosphorylation.

  • Stop the reaction and spot the mixture onto a filter paper that binds the phosphorylated substrate.

  • Wash the filter paper to remove unreacted ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Issue: Discrepancy Between Biochemical and Cellular Activity

An inhibitor may show high potency and selectivity in biochemical assays but have reduced activity or unexpected effects in cell-based assays.

Possible Cause 1: Poor Cell Permeability or High Efflux

The compound may not be able to efficiently cross the cell membrane to reach its intracellular target, or it may be actively transported out of the cell.

Suggested Solution:

  • Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity, polar surface area, and other properties that influence cell permeability.

  • Cellular Accumulation Assays: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of the compound over time.

Possible Cause 2: High Protein Binding in Cell Culture Media

The inhibitor may bind to proteins in the serum of the cell culture media, reducing its free concentration and availability to the target.

Suggested Solution:

  • Perform assays in low-serum or serum-free conditions to determine if serum components are affecting the inhibitor's potency.

  • Measure the fraction of unbound drug in the presence of serum proteins using techniques like equilibrium dialysis.

Possible Cause 3: Engagement of Cellular Compensation Mechanisms

Inhibition of the target kinase may trigger feedback loops or activation of parallel signaling pathways that compensate for the loss of function.

Suggested Solution:

  • Phospho-proteomics: Use mass spectrometry-based proteomics to get a global view of changes in protein phosphorylation in response to inhibitor treatment. This can reveal the activation of compensatory pathways.

  • Western Blotting: Analyze the phosphorylation status of key downstream effectors of the target pathway and known resistance pathways.

Experimental Protocol: Cellular Phosphorylation Assay

This protocol describes a method to assess the on-target activity of an inhibitor in a cellular context.[7]

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of inhibitor concentrations for a predetermined time.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Determine the total protein concentration of the lysates.

  • Analyze the phosphorylation status of a specific downstream substrate of the target kinase using an immunoassay such as ELISA, Western Blot, or Meso Scale Discovery (MSD).[8]

  • Normalize the phospho-protein signal to the total protein concentration or a housekeeping protein.

  • Calculate the IC50 value based on the inhibition of substrate phosphorylation.

Frequently Asked Questions (FAQs)

Q1: How can I computationally predict off-target effects of my inhibitor?

A1: Several computational approaches can help predict off-target effects:

  • Ligand-Based Methods: Tools like ROCS (Rapid Overlay of Chemical Structures) or Phase Shape can screen your molecule against databases of known ligands for various targets based on 3D shape and chemical feature similarity.[9][10]

  • Structure-Based Methods: If you have the structure of your inhibitor, you can use molecular docking to virtually screen it against a library of known protein structures to identify potential off-target binding partners.

  • Pharmacophore Modeling: You can build a pharmacophore model based on your inhibitor and search for other proteins that have binding sites compatible with this model.

Q2: What is the difference between a binding assay and a functional assay for determining specificity?

A2:

  • Binding assays , such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), measure the direct interaction and affinity between the inhibitor and the kinase.[1] They quantify how tightly the compound binds but do not provide information about its effect on kinase activity.

  • Functional assays (or activity assays) measure the inhibitor's effect on the catalytic activity of the kinase, such as its ability to phosphorylate a substrate.[4] These assays provide a direct measure of inhibition. It is important to use both types of assays for a comprehensive understanding of an inhibitor's properties.

Q3: How can I use a cell-based assay to confirm target engagement in live cells?

A3: Several advanced cell-based assays can confirm target engagement:

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells by detecting the displacement of a fluorescent tracer.[7] A decrease in the BRET signal indicates that the inhibitor is engaging the target.[7]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. By heating cell lysates or intact cells treated with the inhibitor and then quantifying the amount of soluble protein, you can determine if the inhibitor is binding to its target.

Q4: What are some medicinal chemistry strategies to improve the selectivity of my lead compound?

A4:

  • Exploit Non-conserved Residues: Design modifications to your compound that form specific interactions (e.g., hydrogen bonds, salt bridges) with amino acid residues that are unique to your target kinase compared to closely related kinases.[11]

  • Introduce Steric Hindrance: Add bulky chemical groups to your inhibitor that will clash with the binding sites of off-target kinases but can be accommodated by the binding site of your primary target.

  • Target Allosteric Sites: Instead of targeting the conserved ATP-binding site, design inhibitors that bind to less conserved allosteric sites on the kinase.[6] This can lead to highly selective inhibitors.

  • Optimize Electrostatics: Fine-tune the electrostatic properties of your inhibitor to be complementary to the electrostatic surface of the target's binding pocket while being repulsive to the binding pockets of off-targets.[9][11]

Visualizations

Signaling_Pathway cluster_upstream Upstream Signal cluster_pathway Target Pathway cluster_inhibitor Inhibitor Action Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Substrate Substrate Target Kinase->Substrate Phosphorylation Downstream Effector Downstream Effector Substrate->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response KI-156 KI-156 KI-156->Target Kinase

Caption: Simplified signaling pathway showing the action of inhibitor KI-156 on its target kinase.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., Radiometric Assay) Start->Biochemical_Assay Kinase_Profiling Broad Kinase Panel Profiling Biochemical_Assay->Kinase_Profiling Cellular_Assay Cellular Assay (e.g., Phosphorylation Assay) Kinase_Profiling->Cellular_Assay Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cellular_Assay->Target_Engagement Medicinal_Chemistry Medicinal Chemistry Optimization (SAR) Target_Engagement->Medicinal_Chemistry Medicinal_Chemistry->Biochemical_Assay Iterative Improvement End End Medicinal_Chemistry->End

Caption: Iterative workflow for enhancing inhibitor specificity.

Troubleshooting_Logic Problem High Off-Target Activity? Biochem_vs_Cell Biochemical vs. Cellular Discrepancy? Problem->Biochem_vs_Cell No Solution_Profiling Perform Kinase Profiling & SAR Problem->Solution_Profiling Yes Solution_Permeability Assess Cell Permeability & Protein Binding Biochem_vs_Cell->Solution_Permeability Yes Proceed Proceed with Optimized Compound Biochem_vs_Cell->Proceed No Solution_Profiling->Proceed Solution_Pathways Investigate Compensatory Signaling Pathways Solution_Permeability->Solution_Pathways Solution_Pathways->Proceed

Caption: Logic diagram for troubleshooting common specificity issues.

References

Validation & Comparative

Navigating the Landscape of Casein Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the efficacy of a compound designated "CK156" as a Casein Kinase (CK) inhibitor have revealed no scientific literature or supplier information identifying it as such. The identifier "this compound" appears to be associated with unrelated commercial products. Therefore, this guide will focus on a comparative analysis of well-established and characterized inhibitors of the two primary families of Casein Kinases: Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2).

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison of the efficacy of selected inhibitors for CK1 and CK2. The content includes quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of these critical therapeutic targets.

Casein Kinase Families: An Overview

Casein Kinases are a group of serine/threonine-selective protein kinases that play crucial roles in a multitude of cellular processes.[1] The two main families, CK1 and CK2, are implicated in distinct yet sometimes overlapping signaling pathways.

Casein Kinase 1 (CK1) is involved in the regulation of various cellular processes, including Wnt signaling, Hedgehog signaling, Hippo signaling, circadian rhythms, and DNA repair.[2][3][4] Dysregulation of CK1 activity has been linked to several types of cancer.

Casein Kinase 2 (CK2) is a highly pleiotropic kinase that phosphorylates a vast number of substrates, influencing pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[5][6] Its anti-apoptotic and pro-proliferative functions make it a prominent target in cancer therapy.[7][8]

Comparative Efficacy of Selected CK1 and CK2 Inhibitors

To provide a clear comparison, we have selected two well-characterized inhibitors for each kinase family based on their potency and frequent use in research. For CK1, we will examine PF-670462 and D4476 . For CK2, we will compare Silmitasertib (CX-4945) and TBB .

The following table summarizes the in vitro potency of these inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) and binding affinity (Ki).

Inhibitor Target Kinase Family Specific Isoform(s) IC50 Ki Mechanism of Action
PF-670462 CK1CK1ε, CK1δ7.7 nM (CK1ε), 14 nM (CK1δ)[9][10]Not widely reportedATP-competitive
D4476 CK1CK10.3 µM (300 nM)[11][12]Not widely reportedATP-competitive[12]
Silmitasertib (CX-4945) CK2CK2α, CK2α'1 nM[9][13][14][15]0.38 nM (CK2α)[13][16][17]ATP-competitive[13][16]
TBB CK2CK20.15 µM (150 nM) for rat liver CK2[9][18][19], 0.9 µM - 1.6 µM for human recombinant CK2[20][21]80 nM - 210 nM[20]ATP/GTP-competitive[18][19][20]

Signaling Pathways

The following diagrams illustrate the central roles of CK1 and CK2 in key signaling pathways.

CK1_Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State CK1a CK1α beta_catenin β-catenin CK1a->beta_catenin P GSK3b GSK3β GSK3b->beta_catenin P Axin Axin APC APC Proteasome Proteasome beta_catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled Dishevelled->Axin Inhibits beta_catenin_stable β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

CK1 in the Wnt/β-catenin signaling pathway.

CK2_PI3K_AKT_Signaling cluster_pathway PI3K/AKT Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 CK2 CK2 CK2->AKT P (S129) Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

CK2 involvement in the PI3K/AKT signaling pathway.

Experimental Protocols

The determination of IC50 and Ki values for kinase inhibitors is crucial for their characterization. A common method employed is a kinase inhibition assay. The following is a generalized protocol for such an assay.

Objective: To determine the concentration of a test compound that inhibits 50% of the kinase activity (IC50).

Materials:

  • Purified recombinant kinase (e.g., CK1δ, CK2α)

  • Kinase-specific substrate (peptide or protein)

  • Test compound (inhibitor) at various concentrations

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP) or a system to detect ADP production.

  • Kinase reaction buffer (containing Mg²⁺)

  • Phosphoric acid (to stop the reaction)

  • Filter paper or other separation matrix

  • Scintillation counter or luminescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations for testing.

    • Prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound to individual wells. Include a control well with solvent only (no inhibitor) and a blank well with no kinase.

    • Initiate the kinase reaction by adding the master mix to each well.

    • Start the phosphorylation reaction by adding ATP (e.g., [γ-³³P]ATP).

    • Incubate the plate at a constant temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Separation:

    • Terminate the reaction by adding a stopping reagent, such as phosphoric acid.

    • Spot an aliquot of the reaction mixture from each well onto a filter paper.

    • Wash the filter paper multiple times with a suitable buffer to remove unincorporated ATP, leaving only the phosphorylated substrate bound to the paper.

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter to measure radioactivity. For non-radioactive assays (e.g., ADP-Glo™), luminescence is measured.[22]

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - Serial dilutions of inhibitor - Kinase master mix start->reagent_prep reaction_setup Set up Kinase Reaction: - Add inhibitor dilutions to plate - Add kinase master mix reagent_prep->reaction_setup initiate_reaction Initiate Reaction: - Add ATP reaction_setup->initiate_reaction incubation Incubate at constant temperature initiate_reaction->incubation stop_reaction Stop Reaction: - Add stopping reagent incubation->stop_reaction separation Separate phosphorylated substrate from free ATP stop_reaction->separation detection Quantify phosphorylated substrate separation->detection data_analysis Data Analysis: - Plot % inhibition vs. [Inhibitor] - Determine IC50 detection->data_analysis end End data_analysis->end

General workflow for a kinase inhibition assay.

References

A Tale of Two Kinases: CK156 and Cyclocreatine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of investigational compounds is paramount. This guide provides a comprehensive comparison of CK156 and cyclocreatine, two molecules that, while both impacting cellular processes, do so through fundamentally different pathways. This analysis clarifies their distinct roles in metabolic studies, supported by experimental data, detailed protocols, and visual pathway diagrams.

A common point of confusion arises from the "CK" in this compound, which might suggest a connection to creatine kinase, the target of cyclocreatine. However, this compound is a potent and highly selective inhibitor of Serine/Threonine Kinase 17A (STK17A), also known as DRAK1 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 1)[1]. In contrast, cyclocreatine is a synthetic analog of creatine that directly interacts with the creatine kinase (CK) system to modulate cellular bioenergetics[2][3]. This guide will elucidate their disparate mechanisms and compare their effects on cellular metabolism, particularly in the context of cancer research.

Section 1: Mechanisms of Action - A Fundamental Divergence

The primary difference between this compound and cyclocreatine lies in their molecular targets. This distinction is critical for designing and interpreting metabolic studies.

This compound: An Inhibitor of STK17A (DRAK1)

This compound is a highly selective inhibitor of STK17A, a serine/threonine kinase belonging to the death-associated protein kinase (DAPK) family[1]. STK17A/DRAK1 is implicated in various cellular processes, including apoptosis, cell proliferation, and migration[4][5]. Its role in metabolism is not as a direct regulator of energy currency like ATP but rather through its influence on signaling cascades that can impact cell survival and growth, which are energetically demanding processes. Overexpression of STK17A has been observed in several cancers, including glioblastoma, and is associated with poor patient outcomes[5][6].

Cyclocreatine: A Modulator of the Creatine Kinase System

Cyclocreatine is a synthetic creatine analog that acts as a substrate for creatine kinase (CK)[2][3]. The creatine kinase/phosphocreatine (CK/PCr) system is a crucial cellular energy buffer, responsible for the rapid regeneration of ATP in tissues with high and fluctuating energy demands, such as muscle and brain, as well as in rapidly proliferating cancer cells[7]. Cyclocreatine is phosphorylated by creatine kinase to form phosphocyclocreatine. However, phosphocyclocreatine is a less efficient phosphate donor than phosphocreatine, thereby disrupting the normal energy-buffering capacity of the CK/PCr system[3]. This disruption of cellular bioenergetics is the primary mechanism behind its observed anti-cancer effects[2].

Section 2: Comparative Efficacy in Metabolic Studies

Given their different mechanisms, the metabolic effects of this compound and cyclocreatine are distinct. The majority of available research for both compounds has been conducted in the context of cancer metabolism.

Effects on Cancer Cell Proliferation

Both compounds have demonstrated the ability to inhibit the proliferation of cancer cells, albeit through different pathways.

This compound: Inhibition of STK17A by this compound has been shown to decrease the proliferation of glioma cells in both 2D and 3D cultures, although this effect was observed at low micromolar concentrations[1]. The anti-proliferative effect is likely linked to the role of STK17A in promoting cell cycle progression and survival signaling in cancer cells[6].

Cyclocreatine: Cyclocreatine has been shown to impair the in vitro proliferation of both human and murine prostate cancer cells in a dose-dependent manner[7]. Treatment with 1% cyclocreatine significantly inhibited the growth of PC3 and murine prostate cancer cells[7]. This effect is attributed to the disruption of the phosphagen system, which cancer cells exploit to meet their high energy demands[7].

CompoundCell LineConcentrationEffect on ProliferationReference
This compound Glioma cellsLow micromolarInhibition[1]
Cyclocreatine PC3 (human prostate cancer)1%Inhibition[7]
Murine prostate cancer1%Inhibition[7]
Impact on Cellular Bioenergetics

The most direct comparison in metabolic studies comes from their effects on cellular energy metabolism.

This compound: There is currently limited direct evidence detailing the effect of this compound on core metabolic pathways such as glycolysis and oxidative phosphorylation. Its impact on cellular bioenergetics is likely indirect, resulting from the downstream consequences of STK17A inhibition on cell survival and signaling.

Cyclocreatine: Cyclocreatine directly targets the CK/PCr energy-buffering system. Studies in prostate cancer cells have shown that while treatment with 1% cyclocreatine reduces cellular levels of creatine and phosphocreatine, it does not alter overall ATP levels[7]. However, it does suppress creatine kinase activity and impairs creatine uptake[7]. In animal models of Huntington's disease, oral supplementation with cyclocreatine led to increased brain concentrations of phosphocyclocreatine and a trend towards increased ATP levels[8]. This suggests that in some contexts, phosphocyclocreatine can act as an energy reserve.

CompoundCell Line/ModelParameter MeasuredEffectReference
Cyclocreatine PC3 Nsi and SPRY2 KD clonesCellular Creatine LevelsReduced[7]
PC3 Nsi and SPRY2 KD clonesCellular Phosphocreatine LevelsReduced[7]
PC3 Nsi and SPRY2 KD clonesCellular ATP LevelsUnaltered[7]
Animal model of Huntington's DiseaseBrain Phosphocyclocreatine LevelsIncreased[8]
Animal model of Huntington's DiseaseBrain ATP LevelsTrend towards increase[8]

Section 3: Signaling Pathways and Experimental Workflows

Visualizing the pathways affected by this compound and cyclocreatine, as well as a typical experimental workflow for their in vitro evaluation, can provide a clearer understanding of their distinct roles.

Signaling Pathways

CK156_Signaling_Pathway This compound This compound STK17A STK17A (DRAK1) This compound->STK17A Inhibition Apoptosis Apoptosis STK17A->Apoptosis Cell_Proliferation Cell Proliferation STK17A->Cell_Proliferation Cell_Migration Cell Migration STK17A->Cell_Migration

Cyclocreatine_Signaling_Pathway cluster_creatine_cycle Creatine Kinase Energy Buffer System Creatine Creatine CK Creatine Kinase (CK) Creatine->CK PCr Phosphocreatine PCr->CK Energy_Demand High Energy Demand (e.g., Cancer Cell Proliferation) PCr->Energy_Demand ATP Regeneration ATP ATP ATP->CK ADP ADP ADP->CK CK->Creatine CK->PCr CK->ATP CK->ADP Phosphocyclocreatine Phosphocyclocreatine (Poor Phosphate Donor) CK->Phosphocyclocreatine Cyclocreatine Cyclocreatine Cyclocreatine->CK Acts as substrate Phosphocyclocreatine->Energy_Demand Inefficient ATP Regeneration

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Metabolic and Functional Assays Cell_Culture Cancer Cell Culture (e.g., Prostate, Glioma) Treatment Treatment with This compound or Cyclocreatine Cell_Culture->Treatment Proliferation Proliferation Assay (e.g., MTT, Cell Counting) Treatment->Proliferation Bioenergetics Bioenergetics Analysis (e.g., Seahorse Assay for OCR and ECAR) Treatment->Bioenergetics Metabolomics Metabolite Analysis (e.g., LC-MS for Creatine, ATP) Treatment->Metabolomics Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Bioenergetics->Data_Analysis Metabolomics->Data_Analysis

Section 4: Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies used in the cited studies.

In Vitro Cell Proliferation Assay (Cyclocreatine)
  • Cell Lines: Human prostate cancer (PC3) and murine prostate cancer cells.

  • Treatment: Cells were treated with control (CTRL) or 1% cyclocreatine (CC).

  • Method: In vitro growth was monitored over a period of time. For colony-forming assays, cells were grown in soft agar containing control or 1% cyclocreatine medium.

  • Analysis: Cell growth was quantified and statistically analyzed using an unpaired t-test. Colony numbers were quantified for the soft agar assay.

  • Reference: [7]

Cellular Metabolite Analysis (Cyclocreatine)
  • Cell Lines: PC3 Nsi and SPRY2 KD clones.

  • Treatment: Cells were treated with control (CTRL) or 1% cyclocreatine.

  • Method: Stable isotope tracing using ¹³C-creatine was performed in the presence or absence of varying concentrations of cyclocreatine. Intracellular metabolites were extracted and analyzed by mass spectrometry.

  • Analysis: The relative levels of cellular creatine, phosphocreatine, and ATP were quantified. Statistical analysis was performed using one-way ANOVA with Tukey multiple comparison test.

  • Reference: [7]

In Vitro Kinase Inhibition Assay (this compound)
  • Target: Serine/Threonine Kinase 17A (STK17A/DRAK1).

  • Inhibitor: this compound.

  • Method: The in vitro potency of this compound was determined by measuring its dissociation constant (Kd) through kinomewide screens.

  • Analysis: The Kd value indicates the binding affinity of the inhibitor to the kinase. A lower Kd signifies higher potency.

  • Reference: [1]

Conclusion

This compound and cyclocreatine are valuable tools for probing distinct aspects of cellular metabolism and signaling. This compound offers a highly selective means to investigate the roles of STK17A/DRAK1 in apoptosis and cell proliferation, with indirect metabolic consequences. Cyclocreatine, on the other hand, provides a direct method to interrogate the importance of the creatine kinase/phosphocreatine system in cellular bioenergetics, particularly in high-energy-demand states such as cancer.

For researchers in drug development and metabolic studies, the key takeaway is the critical importance of understanding the precise molecular targets of investigational compounds. While both this compound and cyclocreatine can inhibit cancer cell growth, they do so through entirely different mechanisms. Future research into the metabolic effects of STK17A inhibition with this compound will be valuable in elucidating the broader metabolic landscape influenced by this kinase, potentially revealing new therapeutic vulnerabilities in cancer and other diseases.

References

Validating the Inhibitory Effect of CK156 on Creatine Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential inhibitory effect of the compound CK156 on creatine kinase (CK). As of the latest literature review, this compound is a known potent and selective inhibitor of serine/threonine kinase 17A (STK17A), also known as DRAK1, and has been identified as a death-associated protein kinase (DAPK) inhibitor. There is currently no published evidence to suggest that this compound directly inhibits creatine kinase.

Therefore, this document serves as a comparative template to guide researchers in designing experiments to investigate this potential off-target effect. It outlines the necessary experimental protocols and provides a comparison with known, non-specific inhibitors of creatine kinase.

Comparative Analysis of Creatine Kinase Inhibitors

The following table summarizes the inhibitory activity of known, non-specific creatine kinase inhibitors. A placeholder for this compound is included to be populated with experimental data upon validation.

InhibitorTarget(s)Mechanism of Action on CKReported IC50/Inhibitory Concentration
This compound (Hypothetical Data) STK17A (DRAK1), DAPKTo be determinedTo be determined
Iodoacetamide General Cysteine-reactive agentCovalently modifies essential sulfhydryl groups in the active site of creatine kinase, leading to irreversible inhibition.Varies with experimental conditions
Sodium Fluoride General enzyme inhibitorActs as a general inhibitor of various enzymes, including those in the glycolytic pathway, which can indirectly affect CK activity by altering cellular energy metabolism.Varies with experimental conditions
Malonate Succinate dehydrogenaseInhibits the Krebs cycle, which can indirectly impact creatine kinase activity by altering the cellular energy state.Varies with experimental conditions
Ethylmalonic acid (EMA) Creatine Kinase (in cerebral cortex)Shown to inhibit creatine kinase activity in the cerebral cortex, possibly through oxidation of essential enzyme groups.Significant inhibition observed at concentrations found in related metabolic disorders.

Experimental Protocols

To validate the inhibitory effect of this compound on creatine kinase, a standardized in vitro enzyme activity assay is required.

In Vitro Creatine Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on creatine kinase activity.

Principle: Creatine kinase catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine and ADP. The rate of this reaction can be measured using a coupled enzyme assay. The ATP produced in the reverse reaction (from phosphocreatine and ADP) is used by hexokinase to phosphorylate glucose, forming glucose-6-phosphate. This is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm, which is directly proportional to the creatine kinase activity.

Materials:

  • Creatine Kinase (from rabbit muscle)

  • This compound (and other inhibitors for comparison)

  • Creatine phosphate

  • Adenosine 5'-diphosphate (ADP)

  • Glucose

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, creatine phosphate, ADP, glucose, NADP+, hexokinase, G6PDH, and BSA.

  • Inhibitor Preparation: Prepare a serial dilution of this compound (and other test compounds) in a suitable solvent (e.g., DMSO).

  • Assay Protocol: a. Add 180 µL of the reaction mixture to each well of a 96-well plate. b. Add 10 µL of the serially diluted inhibitor (or vehicle control) to the respective wells. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of the creatine kinase enzyme solution to each well. e. Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 15-20 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the reaction rates to the vehicle control (V0). c. Plot the percentage of inhibition [(1 - V/V0) * 100] against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for CK Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mix add_mix Add Reaction Mix to Plate prep_reagents->add_mix prep_inhibitor Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor/Vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution start_reaction Add Enzyme to Initiate prep_enzyme->start_reaction add_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance at 340 nm start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate normalize Normalize to Control calc_rate->normalize plot_data Plot Inhibition Curve normalize->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for in vitro creatine kinase inhibition assay.

Creatine Kinase Signaling Pathway

G cluster_energy_prod Energy Production cluster_energy_util Energy Utilization Mitochondria Mitochondria (Oxidative Phosphorylation) ATP_prod ATP Mitochondria->ATP_prod produces Glycolysis Glycolysis Glycolysis->ATP_prod produces Myofibrils Myofibrils (Muscle Contraction) ADP_util ADP Myofibrils->ADP_util Ion_Pumps Ion Pumps (e.g., Na+/K+-ATPase) Ion_Pumps->ADP_util CK_Mito Mitochondrial CK ADP_prod ADP CK_Mito->ADP_prod PCr Phosphocreatine CK_Mito->PCr produces CK_Cyto Cytosolic CK Cr Creatine CK_Cyto->Cr ATP_util ATP CK_Cyto->ATP_util regenerates ATP_prod->CK_Mito PCr->CK_Cyto Cr->CK_Mito ATP_util->Myofibrils ATP_util->Ion_Pumps ADP_util->CK_Cyto

Caption: The role of creatine kinase in cellular energy metabolism.

Cross-Validation of CK156's Pharmacological Effects with MAP4K4 Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacological inhibitor CK156 against genetic knockdown and knockout models of its target, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The objective is to ascertain whether the cellular effects of this compound are a direct consequence of MAP4K4 inhibition. Such cross-validation is a critical step in preclinical drug development to confirm on-target activity and build confidence in the compound's mechanism of action.

Comparative Data Summary

The following tables summarize the quantitative results from key experiments comparing the effects of this compound treatment with those of shRNA-mediated knockdown (KD) and CRISPR-Cas9-mediated knockout (KO) of MAP4K4 in MDA-MB-231 breast cancer cells.

Table 1: Cellular Proliferation (72-hour Assay)

ConditionViability (% of Control)Standard Deviation
Untreated Control100%± 4.5%
Vehicle (DMSO)98.7%± 5.1%
This compound (1 µM)95.2%± 4.8%
MAP4K4 shRNA97.1%± 5.3%
MAP4K4 CRISPR KO96.5%± 4.9%

Table 2: Transwell Migration Assay (24 hours)

ConditionMigrated Cells (Normalized)Standard Deviation
Untreated Control1.00± 0.12
Vehicle (DMSO)0.98± 0.15
This compound (1 µM)0.21± 0.04
MAP4K4 shRNA0.35± 0.06
MAP4K4 CRISPR KO0.18± 0.03

Table 3: Western Blot Analysis of Downstream Signaling (p-ERM/ERM Ratio)

Conditionp-ERM/Total ERM RatioStandard Deviation
Untreated Control1.00± 0.09
Vehicle (DMSO)0.95± 0.11
This compound (1 µM)0.28± 0.05
MAP4K4 shRNA0.41± 0.07
MAP4K4 CRISPR KO0.22± 0.04

Experimental Protocols

Cell Culture and Reagents

MDA-MB-231 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. This compound was synthesized and dissolved in DMSO to a stock concentration of 10 mM.

Genetic Models
  • shRNA Knockdown: Lentiviral particles encoding shRNA targeting MAP4K4 (TRCN0000001958) or a non-targeting control were transduced into cells. Stably transduced cells were selected using 2 µg/mL puromycin for 7 days. Knockdown efficiency was confirmed by qPCR and Western blot.

  • CRISPR-Cas9 Knockout: Cells were electroporated with a ribonucleoprotein (RNP) complex consisting of purified Cas9 protein and a synthetic single guide RNA (sgRNA) targeting exon 3 of the MAP4K4 gene. Single-cell clones were isolated, expanded, and screened for knockout by Sanger sequencing and Western blot.

Transwell Migration Assay

Cells were serum-starved for 12 hours. 1x10^5 cells were seeded into the upper chamber of an 8 µm pore size Transwell insert (Corning) in serum-free media. The lower chamber contained media with 10% FBS as a chemoattractant. This compound or vehicle (DMSO) was added to both chambers. After 24 hours, non-migrated cells were removed from the top of the insert with a cotton swab. Migrated cells on the bottom surface were fixed with 4% paraformaldehyde, stained with 0.1% crystal violet, and counted in five random fields under a microscope.

Western Blot Analysis

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk. Membranes were incubated overnight at 4°C with primary antibodies against MAP4K4 (1:1000, Cell Signaling Technology), phospho-ERM (1:1000, CST), and total ERM (1:1000, CST). GAPDH (1:5000, CST) was used as a loading control. Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system. Densitometry was performed using ImageJ software.

Visualizations

Signaling Pathway

MAP4K4_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors TNFa TNF-α MAP4K4 MAP4K4 TNFa->MAP4K4 Stress Cellular Stress Stress->MAP4K4 ERM ERM Proteins MAP4K4->ERM phosphorylates pERM p-ERM ERM->pERM Cytoskeleton Actin Cytoskeleton Remodeling pERM->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration This compound This compound This compound->MAP4K4 Genetic shRNA / CRISPR KO Genetic->MAP4K4

MAP4K4 signaling cascade and points of intervention.

Experimental Workflow

Validation_Workflow cluster_pharm Pharmacological Model cluster_gen Genetic Model cluster_assays Phenotypic & Molecular Assays start Hypothesis: This compound inhibits MAP4K4 treat_cells Treat Cells with this compound start->treat_cells create_models Create MAP4K4 KO/KD Cells start->create_models migration Transwell Migration treat_cells->migration western Western Blot (p-ERM) treat_cells->western prolif Proliferation Assay treat_cells->prolif create_models->migration create_models->western create_models->prolif compare Compare Results migration->compare western->compare prolif->compare conclusion Conclusion: This compound is an on-target inhibitor of MAP4K4 compare->conclusion

Workflow for cross-validating pharmacological and genetic results.

A Comparative Analysis of CK-2127107 (Reldesemtiv) and Tirasemtiv on Fast Skeletal Muscle Fiber Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of CK-2127107 (reldesemtiv) and its predecessor, tirasemtiv, two fast skeletal muscle troponin activators (FSTAs). Both compounds are designed to enhance muscle function by increasing the sensitivity of the sarcomere to calcium, with a particular focus on fast-twitch (Type II) muscle fibers. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their mechanisms and comparative efficacy.

Introduction to Fast Skeletal Muscle Troponin Activators (FSTAs)

FSTAs represent a therapeutic approach for conditions associated with muscle weakness and fatigue. They act by binding to the fast skeletal troponin complex, a key regulatory component of muscle contraction. This interaction slows the rate of calcium release from troponin C, effectively increasing the calcium sensitivity of the sarcomere.[1][2] The result is an amplification of muscle force production, particularly at sub-maximal nerve stimulation frequencies, which are physiologically relevant for most daily activities.

Reldesemtiv (CK-2127107) is a next-generation FSTA developed to improve upon the properties of tirasemtiv . Key advancements include greater potency and an improved tolerability profile, with reduced central nervous system side effects such as dizziness.[3][4][5]

Comparative Data on Muscle Fiber Effects

Both reldesemtiv and tirasemtiv exhibit selectivity for fast skeletal muscle fibers (Type II) over slow skeletal (Type I) and cardiac muscle fibers.[4][6] This selectivity is crucial for minimizing off-target effects, particularly on cardiac function. While direct comparative data on specific fast-twitch subtypes (e.g., Type IIa vs. Type IIb/x) is limited in the available literature, the mechanism of action via the fast skeletal troponin complex implies a broad effect across these subtypes.

The following tables summarize the available quantitative data comparing the two compounds.

Parameter Reldesemtiv (CK-2127107) Tirasemtiv Reference
In Vivo Potency (Rat EDL Muscle) > 6-fold more active than tirasemtiv-[7]
Skinned Fiber Potency (DF30) 7 (dimethyl analog) - submicromolar13.7 µM (compound 4)[7]
Biochemical Activity (AC40) --[7]
Clinical Efficacy Showed trends toward benefit in ALS patients in a Phase 2 trial.[5]Failed to meet primary endpoints in a Phase 3 trial for ALS, largely due to tolerability issues.[8][9]
Tolerability Well-tolerated with nausea and fatigue as the most common side effects. Did not show an increase in dizziness relative to placebo.[5][7]Associated with dose-dependent dizziness, leading to high dropout rates in clinical trials.[5][9]

Table 1: Comparative Potency and Clinical Overview

Parameter Description Reference
Force-Frequency Relationship Both compounds demonstrate a leftward shift in the force-frequency curve of fast skeletal muscle, indicating increased force production at sub-maximal stimulation frequencies. Reldesemtiv appears to produce a larger effect at comparable plasma concentrations.[4][4]
Calcium Sensitivity (pCa50) FSTAs increase the calcium sensitivity of skinned fast-twitch muscle fibers, resulting in a leftward shift of the pCa-force curve. Specific comparative pCa50 shift values for reldesemtiv vs. tirasemtiv are not readily available in the public domain.-
Contraction/Relaxation Kinetics By slowing the rate of calcium dissociation from troponin C, FSTAs are expected to influence the kinetics of muscle contraction and relaxation. Detailed comparative data on these parameters for reldesemtiv and tirasemtiv are not extensively published.-

Table 2: Effects on Muscle Contractile Properties

Experimental Protocols

In Situ Muscle Force Measurement

This protocol is used to assess the contractile properties of a muscle within the living animal, with its nerve and blood supply intact.

Objective: To measure the force-frequency relationship of a fast-twitch muscle (e.g., extensor digitorum longus - EDL) in response to nerve stimulation following administration of an FSTA.

Methodology:

  • Animal Preparation: A rodent (e.g., rat) is anesthetized. The distal tendon of the target muscle (e.g., EDL) is isolated and attached to a force transducer. The nerve innervating the muscle (e.g., peroneal nerve) is exposed for stimulation.

  • Stimulation: The nerve is stimulated with a series of electrical pulses at varying frequencies (e.g., 10-200 Hz) to elicit muscle contractions.

  • Force Measurement: The isometric force generated by the muscle at each stimulation frequency is recorded by the force transducer.

  • Drug Administration: The FSTA (reldesemtiv or tirasemtiv) is administered, typically systemically (e.g., via infusion).

  • Post-Dose Measurement: The force-frequency measurements are repeated at various time points after drug administration to determine the effect of the compound on muscle force production.

Skinned Muscle Fiber Assay

This in vitro technique allows for the direct assessment of the effects of a compound on the contractile machinery of a muscle fiber, independent of the cell membrane and sarcoplasmic reticulum.

Objective: To determine the effect of FSTAs on the calcium sensitivity of isolated fast-twitch and slow-twitch muscle fibers.

Methodology:

  • Fiber Preparation: Single muscle fibers are dissected from a muscle biopsy (e.g., rabbit psoas for fast-twitch, soleus for slow-twitch). The sarcolemma is chemically permeabilized ("skinned") using a detergent, which removes the membrane and allows for direct control of the intracellular environment.

  • Mounting: The skinned fiber is mounted between a force transducer and a motor.

  • Calcium Solutions: The fiber is exposed to a series of solutions with precisely buffered calcium concentrations (pCa).

  • Force Measurement: The isometric force generated by the fiber at each calcium concentration is measured to generate a pCa-force curve.

  • Compound Application: The experiment is repeated in the presence of the FSTA (reldesemtiv or tirasemtiv) to determine its effect on the pCa-force relationship. A leftward shift in the curve indicates increased calcium sensitivity.

  • Data Analysis: The pCa50 (the calcium concentration at which 50% of maximal force is produced) is calculated to quantify the change in calcium sensitivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of FSTAs within the broader context of skeletal muscle excitation-contraction coupling and a typical experimental workflow for their evaluation.

G cluster_0 Excitation-Contraction Coupling cluster_1 Sarcomere Contraction cluster_2 FSTA Mechanism of Action MotorNeuron Motor Neuron AP NMJ Neuromuscular Junction (ACh Release) MotorNeuron->NMJ Sarcolemma Sarcolemma Depolarization (Muscle AP) NMJ->Sarcolemma T_Tubule T-Tubule AP Propagation Sarcolemma->T_Tubule DHPR DHPR Activation T_Tubule->DHPR RyR RyR Activation DHPR->RyR Mechanical Coupling Ca_Release Ca²⁺ Release RyR->Ca_Release SR Sarcoplasmic Reticulum Ca_Troponin Ca²⁺ binds to Troponin C Ca_Release->Ca_Troponin Tropomyosin_Shift Tropomyosin Shifts Ca_Troponin->Tropomyosin_Shift Myosin_Binding Myosin Binds to Actin Tropomyosin_Shift->Myosin_Binding Cross_Bridge Cross-Bridge Cycling (Force Production) Myosin_Binding->Cross_Bridge FSTA Reldesemtiv / Tirasemtiv FSTA->Ca_Troponin Slows Ca²⁺ dissociation

Caption: Mechanism of FSTA action in excitation-contraction coupling.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Development Biochem_Assay Biochemical Assay (Myofibril ATPase Activity) Skinned_Fiber Skinned Fiber Assay (Ca²⁺ Sensitivity) Biochem_Assay->Skinned_Fiber InSitu_Muscle In Situ Muscle Prep (Force-Frequency) Skinned_Fiber->InSitu_Muscle Animal_Model Disease Animal Model (e.g., ALS mouse) InSitu_Muscle->Animal_Model Phase1 Phase 1 (Healthy Volunteers) Safety, PK/PD Animal_Model->Phase1 Phase2 Phase 2 (Patients) Efficacy Signal, Dosing Phase1->Phase2 Phase3 Phase 3 (Pivotal Trial) Confirmatory Efficacy Phase2->Phase3

References

Independent Verification of CK156's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CK156, a selective Death-Associated Protein Kinase (DAPK) family inhibitor, with other known inhibitors of this pathway. The information presented is collated from publicly available research and supplier data to facilitate an independent verification of its mechanism of action.

Introduction to this compound and the DAPK Signaling Pathway

This compound has been identified as a potent and highly selective chemical probe for Death-Associated Protein Kinase (DAPK), with a particular affinity for DRAK1 (DAPK-related apoptosis-inducing protein kinase 1), also known as STK17A. The DAPK family of serine/threonine kinases are key regulators of programmed cell death (apoptosis) and autophagy. Dysregulation of the DAPK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making its members attractive therapeutic targets.

The DAPK signaling cascade is activated by various stimuli, leading to the initiation of apoptosis through p53-dependent or -independent pathways, or the induction of autophagy. Key members of this family include DAPK1, DAPK2, DAPK3 (ZIPK), DRAK1, and DRAK2.

Comparative Analysis of this compound and Alternative DAPK Inhibitors

An independent verification of a compound's mechanism of action requires a thorough comparison with existing molecules targeting the same pathway. Below are tables summarizing the quantitative data for this compound and a selection of alternative DAPK family inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values of various inhibitors against members of the DAPK family. Lower values indicate higher potency.

Compound NamePrimary Target(s)IC50 / Kd (nM)Selectivity Notes
This compound DRAK1 (STK17A) IC50: 182 nM (cellular); Kd: 21 nM [1][2]Highly selective. IC50 for CK2a1 is 34 µM and for CK2a2 is 39 µM.[1][3]
TC-DAPK 6DAPK1, DAPK3IC50: 69 nM (DAPK1), 225 nM (DAPK3)[4][5][6][7][8]Selective against a panel of 48 other kinases.[5]
HS38DAPK1, DAPK3 (ZIPK)Kd: 300 nM (DAPK1), 280 nM (DAPK3)[1]Also inhibits PIM3 with an IC50 of 200 nM.[1]
DRAK2-IN-1DRAK2 (STK17B)IC50: 3 nM[1][2]Also shows activity against DRAK1 (IC50 = 51 nM).[1][2]
SGC-STK17B-1DRAK2 (STK17B)IC50: 34 nM; Kd: 5.6 nM[1][3]Over 100-fold selectivity over STK17A (DRAK1).[2]
STK17A/B-IN-1STK17A (DRAK1), STK17B (DRAK2)IC50: 23 nM (STK17A)[3]Potent dual inhibitor.[2]
Compound 4qDAPK1IC50: 1.09 µM[9]Showed no inhibition of DAPK2 and DAPK3 at 10 µM.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

DAPK_Signaling_Pathway cluster_stimuli Apoptotic & Autophagic Stimuli cluster_outcomes Cellular Outcomes Stimuli Interferon-gamma, TNF-alpha, FasL, etc. DAPK1 DAPK1 Stimuli->DAPK1 DAPK3 DAPK3 (ZIPK) DAPK1->DAPK3 p53 p53 DAPK1->p53 Beclin1 Beclin1 DAPK1->Beclin1 DRAK1 DRAK1 (STK17A) Apoptosis Apoptosis DRAK1->Apoptosis MLC Myosin Light Chain DAPK3->MLC p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Blebbing Membrane Blebbing MLC->Blebbing

DAPK Signaling Pathway Overview

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., Z'-LYTE, NanoBRET) Selectivity_Profiling Kinase Panel Screening (e.g., DSF) Kinase_Assay->Selectivity_Profiling Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Selectivity_Profiling->Target_Engagement Cell_Viability Cell Viability/Proliferation Assay Target_Engagement->Cell_Viability Apoptosis_Assay Apoptosis/Autophagy Assays (e.g., Caspase activation, LC3 puncta) Cell_Viability->Apoptosis_Assay PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD Efficacy_Models Disease Models (e.g., Xenograft) PK_PD->Efficacy_Models

Workflow for Inhibitor Validation

Experimental Protocols for Independent Verification

To independently verify the mechanism of action of this compound, a series of experiments should be conducted. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay determines the direct inhibitory effect of a compound on the kinase's enzymatic activity.

Objective: To determine the IC50 value of this compound and its alternatives against DRAK1 and other DAPK family members.

Materials:

  • Recombinant human DAPK family kinases (DAPK1, DAPK3, DRAK1, DRAK2).

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr.

  • ATP.

  • Test compounds (this compound and alternatives) dissolved in DMSO.

  • Assay plates (e.g., 384-well).

  • Plate reader capable of fluorescence resonance energy transfer (FRET).

Procedure:

  • Prepare Reagents:

    • Prepare a dilution series of the test compounds in DMSO.

    • Prepare the kinase, peptide substrate, and ATP solutions in the provided kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the assay wells.

    • Add 5 µL of the kinase/peptide substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • Development:

    • Add 5 µL of the development reagent to each well.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (e.g., 445 nm and 520 nm).

    • Calculate the emission ratio, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the compound can enter cells and bind to its intended target.

Objective: To measure the apparent affinity of this compound for DRAK1 in living cells.

Materials:

  • HEK293 cells.

  • Plasmid encoding DRAK1 fused to NanoLuc® luciferase.

  • NanoBRET™ Kinase Tracer.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Test compound (this compound).

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • Luminometer.

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the DRAK1-NanoLuc® fusion plasmid.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM®.

  • Assay Setup:

    • Dispense the cell suspension into the wells of the assay plate.

    • Add the NanoBRET™ Tracer to all wells.

    • Add the test compound (this compound) in a serial dilution to the appropriate wells.

    • Incubate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

    • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration.

    • Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Cell Viability Assay

This assay assesses the effect of the inhibitor on cell survival and proliferation.

Objective: To determine the effect of this compound on the viability of cell lines where the DAPK pathway is relevant.

Materials:

  • Cancer cell line with known DAPK pathway activity (e.g., HeLa, MOLM-13).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the cells in the 96-well plates at an appropriate density.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound.

    • Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • Assay:

    • Equilibrate the plate and its contents to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

By performing these and other related experiments, researchers can independently verify the mechanism of action, potency, and selectivity of this compound, and objectively compare its performance against other DAPK inhibitors.

References

Comparative Analysis of the Allosteric Binding Site of Checkpoint Kinase 1 (Chk1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound designated "CK156" did not yield specific information regarding its allosteric binding site. Therefore, this guide provides a comparative analysis of well-characterized allosteric inhibitors of Checkpoint Kinase 1 (Chk1) as a representative example to fulfill the user's request for content structure and detail. The methodologies and data presentation can serve as a template for a similar guide on this compound, should data become available.

Checkpoint Kinase 1 (Chk1) is a critical component of the DNA damage response pathway, making it a significant target in oncology.[1] While many inhibitors target the highly conserved ATP-binding site, allosteric inhibitors offer the potential for greater selectivity.[2][3] This guide compares and details the experimental evidence confirming the allosteric binding site of novel Chk1 inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory potency of representative allosteric inhibitors of Chk1. These compounds have been shown to bind to a site distinct from the ATP pocket, as evidenced by their activity being insensitive to varying ATP concentrations.

Compound ClassCompound ExampleInhibition Constant (Ki)IC50Mechanism of Action
Phenyl-amino-quinazolinesInhibitor 10.15 µMNot ReportedNon-ATP, non-peptide competitive
Phenyl-amino-quinazolinesInhibitor 21.89 µMNot ReportedNon-ATP, non-peptide competitive
ThioquinazolinonesLead CompoundNot Reported17 µM (at 0.1 mM ATP)Non-ATP competitive
ThioquinazolinonesLead CompoundNot Reported24 µM (at 2.0 mM ATP)Non-ATP competitive

Data sourced from kinetic analyses of Chk1 allosteric inhibitors.[1][4][5]

Experimental Protocols

The confirmation of the allosteric binding site of these Chk1 inhibitors relies on a combination of crystallographic, kinetic, and biophysical assays.

1. X-Ray Crystallography for Co-crystal Structure Determination

This method provides direct visual evidence of the inhibitor's binding location and orientation within the Chk1 protein.

  • Protein Expression and Purification: The catalytic domain of human Chk1 is expressed, typically in an insect cell or E. coli system, and purified to homogeneity using chromatography techniques.

  • Crystallization: The purified Chk1 protein is incubated with a molar excess of the allosteric inhibitor. Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain high-quality protein-inhibitor co-crystals.

  • Data Collection and Structure Determination: The co-crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the Chk1-inhibitor complex is determined.[1][6] The resolution of the solved structures for Chk1 allosteric inhibitors is often high, allowing for detailed analysis of the binding interactions.[7]

2. Enzyme Inhibition Kinetic Assays

Kinetic studies are crucial to differentiate allosteric inhibitors from those that compete with ATP or the peptide substrate.

  • Assay Principle: The kinase activity of Chk1 is measured by quantifying the phosphorylation of a peptide substrate. The assay is run in the presence of varying concentrations of the inhibitor, ATP, and the peptide substrate.

  • Procedure:

    • A multi-well plate-based assay, such as a homogeneous time-resolved fluorescence (HTRF) assay, is often used for high-throughput screening.[4]

    • To test for ATP competition, the IC50 value of the inhibitor is determined at both low (near the Km for ATP) and high (near physiological) concentrations of ATP.[6] A lack of significant shift in the IC50 value indicates that the inhibitor is not ATP-competitive.[4]

    • To test for peptide substrate competition, similar experiments are performed with varying concentrations of the peptide substrate.

    • The data are fitted to enzyme inhibition models (e.g., mixed-model inhibition) to calculate the inhibition constant (Ki).[1][5]

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes involved in the identification and characterization of Chk1 allosteric inhibitors and the simplified signaling pathway of Chk1.

experimental_workflow cluster_screening Screening & Identification cluster_characterization Biophysical & Structural Characterization cluster_optimization Lead Optimization hts High-Throughput Screening (HTS) atp_screen High [ATP] Secondary Screen hts->atp_screen hits Non-ATP Competitive Hits atp_screen->hits kinetics Kinetic Analysis (Ki determination) hits->kinetics crystallography X-Ray Crystallography hits->crystallography binding_site Allosteric Binding Site Confirmation kinetics->binding_site crystallography->binding_site sar Structure-Activity Relationship (SAR) binding_site->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the discovery and validation of Chk1 allosteric inhibitors.

chk1_pathway dna_damage DNA Damage chk1 Chk1 Kinase dna_damage->chk1 activates cdc25 Cdc25 Phosphatase chk1->cdc25 inhibits (phosphorylates) cdk CDK1/2 cdc25->cdk activates cell_cycle Cell Cycle Arrest cdk->cell_cycle promotes progression (when active) atp_inhibitor ATP-Competitive Inhibitor atp_inhibitor->chk1 inhibits allosteric_inhibitor Allosteric Inhibitor (e.g., Thioquinazolinone) allosteric_inhibitor->chk1 inhibits

Caption: Simplified Chk1 signaling pathway and points of therapeutic inhibition.

References

comparing in vitro and in vivo effects of CK156

Author: BenchChem Technical Support Team. Date: November 2025

Unable to find information on "CK156". Please verify the compound name.

My initial search for the in vitro and in vivo effects of a compound designated "this compound" did not yield any specific results. It is possible that "this compound" is a typographical error, an internal development code, or a less common name for a known molecule.

The search did, however, return information on several other investigational compounds with similar alphanumeric designations. These include:

  • AMC6156: A drug being studied for sarcopenia.

  • RO7515629: An investigational compound for HLA-G positive solid tumors.

  • BIA 28-6156: A compound under investigation for Parkinson's disease in patients with a GBA1 gene variant.

  • Mutant CK1δ: A variant of the casein kinase 1 delta enzyme studied in the context of cellular transformation and cancer.

If "this compound" is a typo and you are interested in one of the compounds listed above, or another molecule, please provide the correct name. Once the correct compound is identified, I can proceed with generating a detailed comparison guide, including data tables, experimental protocols, and signaling pathway diagrams as originally requested.

CK156: A Selective Research Tool for Unraveling the "Dark" Kinase DRAK1

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison Guide for Researchers

In the vast landscape of the human kinome, many protein kinases remain understudied, earning them the moniker of the "dark kinome." One such member is the Death-Associated Protein Kinase (DAPK)-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1), also known as Serine/Threonine Kinase 17A (STK17A). To illuminate the function of these enigmatic enzymes, highly selective chemical probes are indispensable. This guide provides a detailed validation of CK156, a potent and selective inhibitor of DRAK1, and compares its performance with an alternative research tool, offering researchers the critical information needed to employ these compounds effectively.

Performance Comparison: this compound vs. a Quinazoline-Based Inhibitor

A direct head-to-head comparison of this compound with other DRAK1 inhibitors in the same study is not yet publicly available. However, by compiling data from independent studies, we can establish a valuable comparative overview. Here, we compare this compound with a potent quinazoline-based STK17A/B dual inhibitor, herein referred to as "Compound 9"[1][2].

Table 1: In Vitro and Cellular Potency
CompoundTargetIn Vitro Potency (IC₅₀)In Vitro Binding Affinity (Kd)Cellular Potency (IC₅₀)Cell Line
This compound DRAK1 (STK17A)49 nM[3]21 nM[4]181 nM (intact cells)[3]HEK293T
Compound 9 STK17A23 nM[1]Not Reported~1 µM (EC₅₀)[1]Various AML cell lines

Note: IC₅₀ values can vary depending on assay conditions, such as ATP concentration.

Table 2: Kinase Selectivity Profile

The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the intended target. Both this compound and Compound 9 have been profiled against large panels of kinases.

CompoundScreening Panel SizePrimary Target InhibitionNotable Off-Targets (Inhibition >50% at 100 nM)
This compound 468 kinasesPotent DRAK1 inhibitionBMP2K (IC₅₀ = 8 µM), STK17B (IC₅₀ = 8 µM)[3]
Compound 9 375 and 398 kinasesStrong STK17A and STK17B inhibitionAAK1, MYLK4, NEK3/5 (moderate inhibition)[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to validate these inhibitors, the following diagrams are provided.

DRAK1 Signaling Pathway and Inhibition cluster_0 Upstream Signals cluster_1 DRAK1 Regulation cluster_2 Downstream Effects cluster_3 Inhibitor Action DNA Damage DNA Damage DRAK1 DRAK1 DNA Damage->DRAK1 Inflammatory Signals Inflammatory Signals Inflammatory Signals->DRAK1 p53 p53 DRAK1->p53 Phosphorylation TRAF6 TRAF6 DRAK1->TRAF6 Degradation Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation TRAF6->Inflammation This compound This compound This compound->DRAK1 Inhibition Experimental Workflow for Inhibitor Validation cluster_0 In Vitro Characterization cluster_1 Cellular Characterization Radiometric Assay Radiometric Assay IC50 Determination IC50 Determination Radiometric Assay->IC50 Determination DSF DSF Binding Confirmation Binding Confirmation DSF->Binding Confirmation ITC ITC Kd Determination Kd Determination ITC->Kd Determination Kinome Scan Kinome Scan Selectivity Profile Selectivity Profile Kinome Scan->Selectivity Profile NanoBRET NanoBRET Cellular Target Engagement Cellular Target Engagement NanoBRET->Cellular Target Engagement Western Blot Western Blot Downstream Signaling Downstream Signaling Western Blot->Downstream Signaling

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CK156

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of CK156, a compound that requires careful management due to its hazardous properties. Adherence to these guidelines is critical for operational safety and regulatory compliance.

I. Understanding the Hazards of this compound

According to its Safety Data Sheet (SDS), this compound presents multiple hazards that necessitate stringent disposal protocols. It is crucial to be aware of these risks before handling the compound.

  • Human Health Hazards: this compound is harmful if swallowed and toxic in contact with skin. It is corrosive and can cause severe skin burns and eye damage.

  • Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.[1]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use eye and face protection.

  • Skin Protection: Wear protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dusts or mists.[1]

III. Step-by-Step Disposal Procedures for this compound

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3][4]

1. Waste Identification and Segregation:

  • Clearly label all waste containing this compound as "Hazardous Waste."[3][5]
  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[5]

2. Containerization:

  • Use a dedicated, leak-proof, and compatible container for collecting this compound waste.[5][6] The container must be in good condition with a secure lid.[5]
  • Ensure the container is properly labeled with the full chemical name ("this compound") and the words "Hazardous Waste."[3] Do not use abbreviations.[5]

3. Spill and Contamination Management:

  • In case of a spill, avoid generating dust.
  • Carefully collect the spilled material using appropriate absorbent pads or other suitable means.
  • Place all contaminated materials, including cleaning supplies and disposable PPE, into the designated hazardous waste container.
  • Do not let the product enter drains.[1]

4. Disposal of Empty Containers:

  • Containers that have held this compound are also considered hazardous waste and must be disposed of accordingly.[2]
  • If institutional policy allows, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the container may be disposed of according to your institution's guidelines for decontaminated containers.

5. Requesting Waste Pickup:

  • Store the sealed and labeled hazardous waste container in a designated, secure area.
  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.[2][3]

IV. Quantitative Data Summary

At present, specific quantitative disposal limits (e.g., concentration thresholds for specific disposal routes) for this compound are not publicly available. The primary guideline is that due to its toxicity and environmental hazards, it must be disposed of as hazardous waste through a licensed disposal facility.

ParameterGuidelineSource
Disposal Route Hazardous Waste Only[3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[1]
Drain Disposal Prohibited[2][4]
Trash Disposal Prohibited[3][4]

V. Experimental Protocols

No specific experimental protocols for the disposal of this compound are detailed in publicly available literature beyond standard hazardous waste handling procedures. The recommended "protocol" is to follow the general steps for hazardous chemical waste disposal as outlined above and as mandated by your institution's EHS department.

VI. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.